1-Benzyl-4-benzylamino-3-pyrrolidinol
Description
Properties
Molecular Formula |
C18H22N2O |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-benzyl-4-(benzylamino)pyrrolidin-3-ol |
InChI |
InChI=1S/C18H22N2O/c21-18-14-20(12-16-9-5-2-6-10-16)13-17(18)19-11-15-7-3-1-4-8-15/h1-10,17-19,21H,11-14H2 |
InChI Key |
ARVLMMHZCLLMKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the pKa Values and Basicity of 1-Benzyl-4-benzylamino-3-pyrrolidinol
Abstract: The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical overview of the basicity and pKa values of 1-Benzyl-4-benzylamino-3-pyrrolidinol, a diamine structure of interest in medicinal chemistry. We will explore the theoretical underpinnings of its basicity, present detailed protocols for both experimental determination and in silico prediction of its pKa values, and discuss the implications of these properties for pharmaceutical development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and modulate the physicochemical properties of poly-basic compounds.
Introduction: The Significance of Basicity in Drug Design
1-Benzyl-4-benzylamino-3-pyrrolidinol is a poly-functional molecule featuring two distinct basic nitrogen centers: a tertiary amine within the pyrrolidine ring and a secondary amine at the C4 position. The extent to which these amines are protonated at physiological pH (approximately 7.4) is fundamental to the molecule's behavior. The basicity of a compound, quantified by the pKa of its conjugate acid, dictates its ionization state.[1] This, in turn, governs critical drug-like properties including:
-
Solubility: The protonated, ionized form of an amine is generally more water-soluble than the neutral form.
-
Permeability: The neutral, more lipophilic form is often better able to cross biological membranes.
-
Target Binding: Ionic interactions, such as salt bridges, are often key to a drug's potency and selectivity.
-
Pharmacokinetics (ADME): Ionization state affects everything from oral absorption to metabolic pathways and potential for off-target effects like hERG inhibition.[1]
Understanding and controlling the pKa of each basic center in a molecule like 1-Benzyl-4-benzylamino-3-pyrrolidinol is therefore a cornerstone of rational drug design.
Theoretical Framework: Analyzing the Basic Centers
The basicity of an amine is a measure of the availability of its lone pair of electrons to accept a proton.[2] For 1-Benzyl-4-benzylamino-3-pyrrolidinol, we must consider the structural and electronic environment of each nitrogen atom.
2.1 Structural Features Influencing Basicity:
The molecule possesses two ionizable centers:
-
N1 (Pyrrolidine Nitrogen): A tertiary aliphatic amine integrated into a five-membered ring.
-
N4 (Benzylamino Nitrogen): A secondary aliphatic amine.
Several factors modulate the basicity of these nitrogens:
-
Hybridization: Both nitrogens are sp3-hybridized, which is characteristic of stronger basicity compared to sp2 or sp-hybridized nitrogens found in aromatic systems or nitriles.[3][4]
-
Inductive Effects: Alkyl groups are electron-donating, which increases the electron density on nitrogen and enhances basicity.[5] Conversely, the benzyl groups attached to both nitrogens exert a weak electron-withdrawing inductive effect, which is expected to slightly decrease basicity compared to simple alkylamines.[3]
-
Steric Effects: The bulky benzyl groups can influence the solvation of the protonated ammonium ions. While tertiary amines are often more basic than secondary amines in the gas phase, this trend can be reversed in aqueous solution due to steric hindrance to solvation, which destabilizes the conjugate acid.[6]
-
Intramolecular Interactions: The hydroxyl group at the C3 position is proximate to the C4-benzylamino group. It could potentially form an intramolecular hydrogen bond with the N4 nitrogen, which would decrease the availability of the lone pair and thus lower the basicity of the N4 amine.
2.2 Macroscopic vs. Microscopic pKa Values:
For a polyprotic base like this, with two ionizable centers, there are two macroscopic pKa values (pKa1 and pKa2).[7] These are the experimentally observable constants. However, they are composites of four underlying microscopic constants that describe the protonation of each specific site, as illustrated below.
Caption: Microscopic ionization constants (k) for a diprotic base.
The macroscopic constants are related to the microscopic ones by the equations:
-
Ka1 = k1 + k2
-
1/Ka2 = 1/k12 + 1/k21
Distinguishing these values is crucial for a complete understanding of the molecule's pH-dependent behavior.
Methodologies for pKa Determination
A combination of experimental and computational methods provides the most robust characterization of a molecule's pKa values.
3.1 Experimental Determination: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[8][9] It involves monitoring pH changes in a solution of the analyte upon the stepwise addition of a strong acid titrant.
Detailed Experimental Protocol:
-
Preparation of Solutions:
-
Analyte Solution: Prepare a ~1 mM solution of 1-Benzyl-4-benzylamino-3-pyrrolidinol in deionized water or a co-solvent system (e.g., water/methanol) if solubility is limited.[10]
-
Titrant: Prepare a standardized 0.1 M hydrochloric acid (HCl) solution.[10]
-
Ionic Strength Adjuster: Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength throughout the titration.[11]
-
-
System Calibration and Setup:
-
Calibrate a high-precision pH meter and electrode using standard buffers at pH 4, 7, and 10.[10]
-
Place a known volume (e.g., 20 mL) of the analyte solution into a temperature-controlled titration vessel. Add KCl to maintain ionic strength.[11]
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Gently stir the solution with a magnetic stirrer.
-
Purge the solution with nitrogen gas to remove dissolved CO2, which can interfere with the titration of bases.[11]
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL) using an automated burette.
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[9]
-
Continue the titration well past the second equivalence point to generate a complete titration curve.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of HCl added.
-
The two pKa values correspond to the pH at the half-equivalence points. These are found at the midpoints of the two buffer regions on the titration curve.[8]
-
Alternatively, the equivalence points can be identified more precisely from the peaks of the first derivative plot (ΔpH/ΔV vs. V). The pKa values are the pHs at which half the volume of titrant for each equivalence point has been added.
-
Caption: Workflow for pKa determination by potentiometric titration.
3.2 Computational (In Silico) Prediction
In modern drug development, computational tools are vital for predicting physicochemical properties early in the design cycle.[12][13] Various software packages can predict pKa values based on a molecule's 2D or 3D structure.
-
Methodology: These programs utilize algorithms that are either empirical (based on large databases of experimental pKa values and substituent effects) or based on quantum mechanics (QM).[13][14]
-
Common Software: Commercially available software includes ACD/pKa DB, Epik (Schrödinger), and Marvin.[12][15][16] These tools analyze the input structure, identify all ionizable centers, and calculate the macroscopic pKa values.[17]
-
Causality: The algorithms work by recognizing the core functional groups (e.g., tertiary amine, secondary amine) and then applying corrections based on the electronic and steric effects of neighboring substituents (e.g., benzyl groups, hydroxyl group). This allows for rapid screening of virtual compounds before synthesis.
Caption: A simplified workflow for in silico pKa prediction.
Expected pKa Values and Basicity Profile
While no experimental data for 1-Benzyl-4-benzylamino-3-pyrrolidinol was found, we can estimate its pKa values by comparing it to structurally similar compounds.
-
Pyrrolidine: The conjugate acid of the parent pyrrolidine has a pKa of 11.27.[18]
-
N-Benzylpyrrolidine: This is a closer analogue for the N1 nitrogen. Its basicity is expected to be slightly lower than pyrrolidine due to the electron-withdrawing nature of the benzyl group.
-
Benzylamine: The conjugate acid has a pKa of ~9.3. This serves as a reference for the N4 nitrogen.
-
Dialkylamines: Generally have pKa values in the range of 10-11.[19]
Analysis and Predictions:
-
Higher pKa (pKa1): This will correspond to the more basic nitrogen. The N1 tertiary amine is part of a saturated ring, similar to pyrrolidine. The N4 secondary amine is less sterically hindered. In solution, secondary amines are often slightly more basic than tertiary amines due to better solvation of the conjugate acid. Therefore, the N4 nitrogen is predicted to be the more basic site .
-
Lower pKa (pKa2): This will correspond to the less basic nitrogen. Once the first nitrogen is protonated, its positive charge will exert a strong electron-withdrawing effect, significantly reducing the basicity of the second nitrogen.
Table 1: Estimated pKa Values and Comparison to Analogues
| Compound/Nitrogen Site | Type | Expected pKa (Conjugate Acid) | Rationale |
| 1-Benzyl-4-benzylamino-3-pyrrolidinol (N4) | Secondary Amine | ~9.5 - 10.5 | Expected to be the more basic site. Similar to dialkylamines but reduced by benzyl group and potential H-bonding. |
| 1-Benzyl-4-benzylamino-3-pyrrolidinol (N1) | Tertiary Amine | ~8.5 - 9.5 | Basicity reduced by benzyl group and the positive charge of the protonated N4. |
| Pyrrolidine[18] | Secondary Amine | 11.27 | Parent saturated heterocycle, highly basic. |
| Benzylamine | Primary Amine | ~9.3 | Reference for a simple benzyl-substituted amine. |
Implications for Drug Development
The dual basic nature of this molecule has significant consequences:
-
pH-Dependent Profile: At physiological pH (~7.4), the molecule will exist as a mixture of the monoprotonated and neutral species, with a very small fraction of the diprotonated form. The more basic N4 site will be predominantly protonated.
-
Solubility vs. Permeability: The ability to tune the two pKa values is a powerful tool. A higher pKa1 would ensure good aqueous solubility for formulation, while a carefully balanced pKa profile would allow for a sufficient population of the neutral species to ensure membrane permeability.
-
Formulation: The presence of basic centers allows for the formation of various salts (e.g., hydrochloride, citrate), which can be used to optimize stability, solubility, and bioavailability.
Conclusion
1-Benzyl-4-benzylamino-3-pyrrolidinol presents a classic case study in the analysis of polyprotic bases in medicinal chemistry. Its overall basicity profile is a nuanced interplay of inductive, steric, and potential intramolecular effects. The N4 secondary amine is predicted to be the more basic center, with a pKa likely in the 9.5-10.5 range, while the N1 tertiary amine will be less basic. Accurate determination of these values through robust experimental methods like potentiometric titration, supported by in silico modeling, is essential for any drug development program involving this or structurally related scaffolds. This knowledge enables the rational optimization of the ADME properties critical for transforming a chemical entity into a successful therapeutic agent.
References
-
Liao, C. & Nicklaus, M.C. (2009). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling. Available at: [Link]
-
Liao, C. & Nicklaus, M.C. (2009). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. PMC. Available at: [Link]
-
Schrödinger (n.d.). Epik. Available at: [Link]
-
ACD/Labs (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Available at: [Link]
-
Schrödinger (n.d.). Macro-pKa. Available at: [Link]
-
Creative Bioarray (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]
-
Al-Tarawneh, S. et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture. MDPI. Available at: [Link]
-
Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Available at: [Link]
-
Tsentsevitsky, A.N. et al. (2021). N Basicity of Substituted Fullero/pyrrolidines According to DFT/TD-DFT Calculations and Chemical Thermodynamics. PubMed. Available at: [Link]
-
Semantic Scholar (n.d.). Measurement of polyamine pKa values. Available at: [Link]
-
BYJU'S (2022). Understanding Ka and pKa. Available at: [Link]
-
Sividin, S. et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Available at: [Link]
-
ResearchGate (n.d.). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Available at: [Link]
-
Mayr, H. et al. (2020). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. PubMed. Available at: [Link]
-
De Witte, T. et al. (2014). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]
-
Liu, X. (2021). 3.3 pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. LibreTexts. Available at: [Link]
-
Fiveable (2025). Basicity of amines. Organic Chemistry II Class Notes. Available at: [Link]
-
DergiPark (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]
-
IUPAC (2025). Basicity. The IUPAC Compendium of Chemical Terminology. Available at: [Link]
-
Wikipedia (n.d.). Pyrrolidine. Available at: [Link]
-
Blagbrough, I.S. & Geall, A.J. (2001). Measurement of polyamine pKa values. PubMed. Available at: [Link]
-
University of Wisconsin-Madison (2017). Bordwell pKa Table. Organic Chemistry Data. Available at: [Link]
-
Drug Hunter (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Available at: [Link]
-
Roda, G. et al. (2002). Determination of the dissociation constants (pKa) of basic acetylcholinesterase inhibitors by reversed-phase liquid chromatography. PubMed. Available at: [Link]
-
University of Illinois (n.d.). CHAPTER 21: AMINES. Available at: [Link]
-
LibreTexts (2019). 8.3: pKa Values. Available at: [Link]
-
Quora (2025). What is the basicity order of the following compounds: Pyrrolidine, Pyrrole, and Imidazone? Available at: [Link]
-
ResearchGate (n.d.). Determination of the pKa Value of Protonated Mono and Polyamine in Solution Using Fourier Transform Infrared Titration. Available at: [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. University of Wisconsin-Madison. Available at: [Link]
-
LibreTexts (2025). 24.3: Basicity of Amines. Available at: [Link]
-
Ulgen, M. & Gorrod, J.W. (1996). The failure of substrate pKa to influence the microsomal formation of amides from N-benzylamines. PubMed. Available at: [Link]
Sources
- 1. drughunter.com [drughunter.com]
- 2. goldbook.iupac.org [goldbook.iupac.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. What are the important factors that affect the basicity of amines? | AAT Bioquest [aatbio.com]
- 5. fiveable.me [fiveable.me]
- 6. CHAPTER 21: AMINES [research.cm.utexas.edu]
- 7. Measurement of polyamine pKa values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. chemaxon.com [chemaxon.com]
- 13. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peerj.com [peerj.com]
- 15. schrodinger.com [schrodinger.com]
- 16. acdlabs.com [acdlabs.com]
- 17. schrodinger.com [schrodinger.com]
- 18. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
CAS number and identifiers for 1-Benzyl-4-benzylamino-3-pyrrolidinol
[1]
Part 1: Executive Summary & Chemical Identity
1-Benzyl-4-benzylamino-3-pyrrolidinol is a specialized heterocyclic intermediate primarily utilized in the synthesis of advanced fluoroquinolone antibiotics. It serves as the critical scaffold for introducing the 3-amino-4-hydroxypyrrolidine moiety, a pharmacophore known to enhance the spectrum of activity and pharmacokinetic profile of antibacterial agents such as Gemifloxacin and Zabofloxacin .
This guide details the chemical identity, synthesis protocols, and application logic for researchers optimizing the production of pyrrolidine-based active pharmaceutical ingredients (APIs).
Chemical Identifiers[2][3][4][5][6][7][8][9][10][11][12]
| Attribute | Detail |
| Common Name | 1-Benzyl-4-benzylamino-3-pyrrolidinol |
| IUPAC Name | 4-(Benzylamino)-1-benzylpyrrolidin-3-ol |
| CAS Number | 955158-46-0 (Rel-(3S,4S)-trans isomer) |
| Molecular Formula | C₁₈H₂₂N₂O |
| Molecular Weight | 282.38 g/mol |
| SMILES | C1CN(CC1(NCCc2ccccc2)O)Cc3ccccc3 (Isomeric representation varies) |
| Key Isomerism | The trans diastereomer (Rel-3S,4S) is the biologically relevant form for most antibiotic applications.[1][2] |
Part 2: Synthesis & Reaction Logic[1][12]
The synthesis of 1-Benzyl-4-benzylamino-3-pyrrolidinol relies on the regioselective and stereoselective opening of an epoxide ring by an amine. This "Epoxide Aminolysis" strategy ensures the formation of the trans-amino alcohol configuration required for biological activity.
Core Reaction Pathway
The synthesis typically proceeds from 3-pyrroline (or diallylamine) via N-benzyl-3,4-epoxypyrrolidine .[1]
Step 1: Epoxidation of N-Benzyl-3-pyrroline[1]
-
Precursor: N-Benzyl-3-pyrroline (CAS 29897-82-3).[1]
-
Reagent: m-Chloroperbenzoic acid (m-CPBA) or Hydrogen Peroxide/Formic Acid.
-
Logic: The N-benzyl group protects the amine and directs the epoxidation. m-CPBA is preferred for laboratory scale due to higher yields and cleaner workup, though industrial routes may use catalytic oxidation.[1]
-
Intermediate Formed: 1-Benzyl-3,4-epoxypyrrolidine (CAS 5164-35-2).[1]
Step 2: Aminolysis (Ring Opening)[1]
-
Substrate: 1-Benzyl-3,4-epoxypyrrolidine.[1]
-
Nucleophile: Benzylamine.
-
Conditions: Reflux in aqueous ethanol or neat at elevated temperatures (80–100°C).
-
Mechanism: Benzylamine attacks the less hindered carbon of the epoxide (though in a symmetric pyrrolidine, both are equivalent) via an S_N2 mechanism.[1]
-
Stereochemical Outcome: The nucleophilic attack occurs anti to the epoxide oxygen, exclusively yielding the trans-1-benzyl-4-benzylamino-3-pyrrolidinol .[1] This intrinsic stereocontrol eliminates the need for complex chiral resolution at this stage if the starting epoxide is racemic (resolution occurs later or via asymmetric epoxidation).
Detailed Experimental Protocol (Bench Scale)
Objective: Synthesis of trans-1-Benzyl-4-benzylamino-3-pyrrolidinol.
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-benzyl-3,4-epoxypyrrolidine (17.5 g, 100 mmol) in Ethanol (150 mL).
-
Addition: Add Benzylamine (12.0 mL, 110 mmol) dropwise to the solution.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and stir for 6–8 hours. Monitor consumption of the epoxide via TLC (Eluent: DCM/MeOH 9:1).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove ethanol.
-
Dissolve the residue in Dichloromethane (DCM, 200 mL).
-
Wash with water (2 x 100 mL) to remove excess benzylamine and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate.[1]
-
-
Purification: The crude oil often crystallizes upon standing or trituration with diethyl ether/hexane. Recrystallize from ethyl acetate/hexane if high purity (>98%) is required.
-
Yield: Typical yields range from 75% to 85%.[3]
Part 3: Visualization of the Workflow
The following diagram illustrates the transformation from the pyrroline precursor to the final deprotected drug scaffold, highlighting the critical role of the target molecule.
Figure 1: Synthetic pathway from pyrroline precursor to fluoroquinolone antibiotic, highlighting the target intermediate.[1]
Part 4: Applications in Drug Development[1][13]
Fluoroquinolone Antibiotics
The primary utility of 1-Benzyl-4-benzylamino-3-pyrrolidinol is as a protected precursor for the 3-amino-4-pyrrolidinol side chain. This side chain is crucial for:
-
Solubility: The amino and hydroxyl groups enhance the water solubility of the final drug (e.g., Gemifloxacin mesylate).[1]
-
Binding Affinity: The specific trans stereochemistry allows for optimal interaction with bacterial DNA gyrase and Topoisomerase IV enzymes.
Chiral Resolution Platform
Because the trans-amino alcohol has two chiral centers, the racemic mixture (Rel-3S,4S) obtained from the synthesis can be resolved using chiral acids (e.g., L-tartaric acid or mandelic acid).[1] This allows manufacturers to isolate the specific enantiomer required for the drug (often the 3S,4S or 3R,4R form) before the expensive coupling steps.[1]
Self-Validating Quality Control
To ensure the integrity of this intermediate, researchers should use the following analytical checkpoints:
-
NMR (¹H): Look for the disappearance of epoxide protons (approx. 3.5-3.7 ppm) and the appearance of the methine protons attached to -OH and -NH at 3.9-4.2 ppm.
-
Mass Spectrometry: Confirm the molecular ion [M+H]⁺ at m/z 283.
-
HPLC: Use a chiral column (e.g., Chiralpak AD-H) to determine enantiomeric excess if producing a specific isomer.[1]
Part 5: Safety and Handling
-
Hazards: Benzylamines are generally skin irritants and can be corrosive. 1-Benzyl-4-benzylamino-3-pyrrolidinol should be treated as a potential irritant to eyes, skin, and the respiratory tract.[1]
-
Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the secondary amine.
-
Disposal: Dispose of as nitrogen-containing organic hazardous waste.
References
The Pyrrolidinol Scaffold: A Privileged Framework in Modern Medicinal Chemistry
Introduction: The Enduring Appeal of the Pyrrolidinol Scaffold
The five-membered saturated nitrogen heterocycle, pyrrolidine, and its hydroxylated counterpart, pyrrolidinol, represent a cornerstone of medicinal chemistry.[1] Their prevalence in a multitude of FDA-approved drugs and natural products underscores their significance as "privileged scaffolds".[1] This distinction arises from a unique combination of physicochemical properties: a three-dimensional architecture that allows for extensive exploration of chemical space, the capacity for hydrogen bonding, and a conformational flexibility that can be fine-tuned for optimal target engagement.[2][3] This guide provides an in-depth exploration of pyrrolidinol derivatives, delving into their synthesis, diverse biological activities, and the intricate structure-activity relationships that govern their therapeutic potential. We will examine their roles as powerful antiviral, anticancer, and neuroprotective agents, providing field-proven insights and detailed experimental protocols for the researchers, scientists, and drug development professionals at the forefront of pharmaceutical innovation.
I. The Pyrrolidinol Core: Synthetic Strategies
The versatility of the pyrrolidinol scaffold is rooted in the diverse and efficient synthetic methodologies developed for its construction and derivatization. These strategies often leverage readily available chiral starting materials or employ sophisticated asymmetric synthesis techniques to achieve the desired stereochemistry, a critical factor in biological activity.
Synthesis of the Core 3-Pyrrolidinol Scaffold
A fundamental building block, 3-pyrrolidinol, can be synthesized through various routes. One common and economically viable approach involves the reduction of 4-chloro-3-hydroxybutyronitrile.[4]
Experimental Protocol: Synthesis of 3-Pyrrolidinol [4]
-
Reduction of 4-chloro-3-hydroxybutyronitrile: Dissolve 4-chloro-3-hydroxybutyronitrile in methanol.
-
Add 5% palladium on carbon (Pd/C) as a catalyst and introduce 2N hydrochloric acid.
-
Stir the mixture under a hydrogen atmosphere (5 kg/cm ²) at room temperature for 20 hours.
-
Filter off the catalyst.
-
Add sodium hydroxide (NaOH) to the filtrate and stir at room temperature for 22 hours to facilitate cyclization.
-
Distill off the solvent.
-
Add ethanol to the residue and filter to remove sodium chloride.
-
Distill off the ethanol and purify the resulting 3-pyrrolidinol by vacuum distillation.
Another versatile method for synthesizing substituted pyrrolidinones involves a one-pot Smiles-Truce cascade reaction from arylsulfonamides and cyclopropane diesters.[5][6][7]
Experimental Protocol: One-Pot Synthesis of α-Arylated Pyrrolidinones [5]
-
To a solution of the arylsulfonamide in dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃).
-
Add the cyclopropane diester to the mixture.
-
Heat the reaction mixture at 70°C for 16 hours.
-
After cooling, the product can be isolated and purified using standard techniques.
The asymmetric synthesis of substituted pyrrolidines is often achieved through catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, a highly stereo- and regioselective method.[8]
II. Pyrrolidinol Derivatives in Antiviral Therapy
The pyrrolidinol scaffold is a key structural feature in several potent antiviral agents, most notably in the class of neuraminidase inhibitors used to treat influenza.
Neuraminidase Inhibitors: A Case Study in Structure-Based Design
Influenza neuraminidase is a critical viral enzyme that facilitates the release of newly formed virus particles from infected cells.[9] Inhibitors that block the active site of this enzyme are effective antiviral drugs. The design of these inhibitors is a classic example of structure-based drug design, where the pyrrolidine ring mimics the natural substrate, sialic acid.
Mechanism of Action: Neuraminidase Inhibition
dot graph "Neuraminidase_Inhibition" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
} caption: "Mechanism of Neuraminidase Inhibition"
Key Pyrrolidinol-based Neuraminidase Inhibitors
Several pyrrolidine derivatives have shown potent inhibitory activity against influenza neuraminidase.[8] A series of these compounds, synthesized from 4-hydroxy-L-proline, have demonstrated IC₅₀ values comparable to the well-known inhibitor, Oseltamivir.[8]
Experimental Protocol: Neuraminidase Inhibition Assay (Fluorometric) [10][11][12][13]
This assay is a widely used method to determine the inhibitory concentration (IC₅₀) of a compound against neuraminidase.
-
Reagent Preparation:
-
Assay Buffer: 66.6 mM MES and 8 mM CaCl₂, pH 6.5.
-
Substrate: 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Prepare a stock solution and dilute to the working concentration in assay buffer.
-
Enzyme: Dilute the influenza virus containing neuraminidase to a predetermined concentration in assay buffer.
-
Inhibitor: Prepare serial dilutions of the pyrrolidinol derivative in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of each inhibitor dilution.
-
Add 50 µL of the diluted virus to each well.
-
Include control wells with virus and buffer (no inhibitor) and blank wells with buffer only.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 50 µL of the MUNANA substrate solution to all wells.
-
Incubate at 37°C for 60 minutes.
-
-
Measurement:
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
III. Pyrrolidinol Derivatives in Oncology
The pyrrolidinol scaffold is a component of several innovative anticancer agents, including antibody-drug conjugates (ADCs) that deliver potent cytotoxic agents directly to tumor cells.
Antibody-Drug Conjugates (ADCs) Featuring Pyrrolidinol Derivatives
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the cell-killing power of a cytotoxic drug. Pyrrolidinol-containing molecules are often utilized as part of the linker or the cytotoxic payload.
Mechanism of Action: Brentuximab Vedotin
Brentuximab vedotin is an ADC used to treat certain types of lymphoma.[14] It consists of an anti-CD30 antibody linked to the microtubule-disrupting agent, monomethyl auristatin E (MMAE), which contains a pyrrolidinone moiety.[11][15][16]
dot graph "Brentuximab_Vedotin_MoA" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
} caption: "Mechanism of Brentuximab Vedotin"
Another example is Depatuxizumab mafodotin (ABT-414), an ADC that targets the epidermal growth factor receptor (EGFR) and delivers the cytotoxic agent monomethyl auristatin F (MMAF).[17][18][19][20]
In Vitro Evaluation of Anticancer Activity
The cytotoxicity of potential anticancer compounds is typically evaluated using in vitro cell-based assays. The MTT assay is a widely used colorimetric method to assess cell viability.[15][17][21][22]
Experimental Protocol: MTT Assay for Cytotoxicity [15][17][21][22]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of the pyrrolidinol derivative to the wells and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Table 1: Cytotoxic Activity of Selected Pyrrolidinone Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Diphenylamine-pyrrolidin-2-one-hydrazone derivative 13 | IGR39 (Melanoma) | 2.50 ± 0.46 | [23] |
| Diphenylamine-pyrrolidin-2-one-hydrazone derivative 13 | PPC-1 (Prostate) | 3.63 ± 0.45 | [23] |
| Diphenylamine-pyrrolidin-2-one-hydrazone derivative 13 | MDA-MB-231 (Breast) | 5.10 ± 0.80 | [23] |
| Diphenylamine-pyrrolidin-2-one-hydrazone derivative 13 | Panc-1 (Pancreatic) | 5.77 ± 0.80 | [23] |
| Spiro[pyrrolidine-thiazolo-oxindole] 5g | HepG2 (Liver) | 5.00 ± 0.66 | [24] |
| Pyrrolidine 3h | HCT116 (Colon) | 2.9 - 16 | [25] |
| Pyrrolidine 3k | HL60 (Leukemia) | 2.9 - 16 | [25] |
IV. Pyrrolidinol Derivatives in Neurodegenerative Diseases
The pyrrolidinol scaffold is present in compounds that have been investigated for the treatment of neurodegenerative disorders like Alzheimer's disease. These compounds often target multiple aspects of the disease pathology.
Multi-Targeted Approach for Alzheimer's Disease
Alzheimer's disease is a complex neurodegenerative disorder characterized by cognitive decline, amyloid-beta (Aβ) plaque deposition, and cholinergic dysfunction. Pyrrolidinol derivatives have been designed to target multiple pathways involved in the disease.[26][27][28]
Mechanism of Action of N-benzylpyrrolidine Derivatives
Certain N-benzylpyrrolidine derivatives have been shown to exhibit a multi-targeted profile, including inhibition of cholinesterases (AChE and BChE) and β-secretase-1 (BACE-1), as well as the ability to disaggregate Aβ plaques.[27]
dot graph "Alzheimers_Multi_Target" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
} caption: "Multi-target approach for Alzheimer's"
Nefiracetam: A Pyrrolidinone-based Nootropic
Nefiracetam is a pyrrolidinone derivative that has been studied for its cognitive-enhancing effects.[2][21][22][29][30] Its mechanism of action is thought to involve the modulation of cholinergic and GABAergic neurotransmission.[2][21]
Evaluation of Cholinesterase Inhibition
A key therapeutic strategy for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The Ellman method is a classic and reliable assay for measuring AChE activity.[31][32][33]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method) [31][32][33]
-
Reagent Preparation:
-
Phosphate Buffer: 0.1 M, pH 8.0.
-
DTNB (Ellman's Reagent): 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) in phosphate buffer.
-
Substrate: 14 mM acetylthiocholine iodide (ATCI) in deionized water.
-
Enzyme: Acetylcholinesterase (AChE) solution (e.g., 1 U/mL) in phosphate buffer.
-
Inhibitor: Serial dilutions of the pyrrolidinol derivative.
-
-
Assay Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the inhibitor solution, and 10 µL of the AChE solution to each well.
-
Incubate the plate at 25°C for 10 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution.
-
-
Measurement:
-
Measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Determine the IC₅₀ value.
-
V. Structure-Activity Relationship (SAR) and Future Directions
The extensive research into pyrrolidinol derivatives has generated a wealth of structure-activity relationship (SAR) data, providing crucial insights for the design of more potent and selective therapeutic agents.
-
Antiviral Agents: For neuraminidase inhibitors, the stereochemistry of the pyrrolidine ring and the nature of the substituents at various positions are critical for optimal binding to the enzyme's active site.[8][12]
-
Anticancer Agents: In the case of pyrrolidinone-containing anticancer agents, modifications to the aromatic substituents and the overall lipophilicity of the molecule can significantly impact cytotoxicity and selectivity for cancer cells.[23][24]
-
Neuroprotective Agents: For multi-targeted agents for Alzheimer's disease, the linker between the pyrrolidine core and other pharmacophores is crucial for achieving balanced inhibition of different targets.[27]
The future of pyrrolidinol-based drug discovery lies in the continued exploration of novel synthetic methodologies to access diverse chemical space, the application of computational modeling to refine SAR understanding, and the development of innovative therapeutic strategies such as multi-target agents and targeted drug delivery systems. The pyrrolidinol scaffold, with its proven track record and inherent versatility, will undoubtedly remain a privileged and fruitful starting point for the development of the next generation of medicines.
VI. References
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
-
Asymmetric Synthesis of 5-Substituted Pyrrolidinones via a Chiral N-Acyliminium Equivalent. Request PDF. [Link]
-
MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]
-
Multistep continuous-flow synthesis of (R)- and (S)-rolipram using heterogeneous catalysts. PubMed. [Link]
-
Enantioselective Syntheses of (–)-(R)-Rolipram, (–)-(R)-Baclofen and Other GABA Analogues via Rhodium-Catalyzed Conjugate Ad. [Link]
-
MTT Assay Protocol | Springer Nature Experiments. Springer Nature. [Link]
-
Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. PMC. [Link]
-
Synthesis of PDE IV inhibitors. First asymmetric synthesis of two of GlaxoSmithKline's highly potent Rolipram analogues. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
CytoSelect™ MTT Cell Proliferation Assay. [Link]
-
Synthesis of 4-Aryl-2-pyrrolidones and β-Aryl-γ-amino-butyric Acid (GABA) Analogues by Heck Arylation of 3-Pyrrolines with Arenediazonium Tetrafluoroborates. Synthesis of (±)-Rolipram on a Multigram Scale and Chromatographic Resolution by Semipreparative Chiral Simulated Moving Bed Chromatography. The Journal of Organic Chemistry. [Link]
-
A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. [Link]
-
Enantiodivergent Synthesis of (R)- and (S)-Rolipram. MDPI. [Link]
-
Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
-
3.10. Acetylcholinesterase Inhibition Assay. Bio-protocol. [Link]
-
Asymmetric multicomponent reactions: diastereoselective synthesis of substituted pyrrolidines and prolines. PubMed. [Link]
-
Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics. Scribd. [Link]
-
Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. PubMed. [Link]
-
Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. PubMed. [Link]
-
Standardization of the classic MUNANA-based neuraminidase activity assay for monitoring anti-viral resistance in influenza. Ovid. [Link]
-
The Synthesis Journey of (R)-(-)-3-Pyrrolidinol Hydrochloride. [Link]
-
Process for preparing 3-pyrrolidinol. Google Patents.
-
Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PMC. [Link]
-
Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes. MDPI. [Link]
-
Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. MDPI. [Link]
-
Synthesis and Reactions of 3-Pyrrolidinones. ElectronicsAndBooks. [Link]
-
Influenza - Neuraminidase Inhibition Test. [Link]
-
Preparation method of 1-methyl-3-pyrrolidinol. Google Patents.
-
In Vitro Antiviral Testing | IAR | USU. Utah State University. [Link]
-
Synthesis, Anticancer Activity, and Molecular Modeling of New Halogenated Spiro[pyrrolidine-thiazolo-oxindoles]. Semantic Scholar. [Link]
-
In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io. [Link]
-
In Vitro Antiviral Activity of the Fungal Metabolite 6-Pentyl-α-Pyrone Against Bovine Coronavirus: A Translational Study to SARS-CoV-2. MDPI. [Link]
-
Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PubMed. [Link]
-
Cytotoxic activity of the pyrrolidine derivatives in vitro. (a) IC50... ResearchGate. [Link]
-
In vitro methods for testing antiviral drugs. PMC. [Link]
-
ethyl (3R,4R,5S)-4-(acetylamino)-5-azido-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate. [Link]
-
In vitro screening of a FDA approved chemical library reveals potential inhibitors of SARS-CoV-2 replication. [Link]
-
Scheme 1. Protocol for synthesis of pyrrolidine derivatives 18 and 19. ResearchGate. [Link]
-
Discovery of multi-target directed 3-OH pyrrolidine derivatives through a semisynthetic approach from alkaloid vasicine for the treatment of Alzheimer's disease. ResearchGate. [Link]
-
(3R,4R,5S)-4-amino-5-azido-3-(1-ethyl-propoxy)-cyclohex-1-enecarboxylic acid ethyl ester. [Link]
-
Ethyl (3R,4R,5S)-4-acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. US4910320A - Process for preparing 3-pyrrolidinol - Google Patents [patents.google.com]
- 5. izsvenezie.com [izsvenezie.com]
- 6. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 7. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. mdpi.com [mdpi.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. Asymmetric multicomponent reactions: diastereoselective synthesis of substituted pyrrolidines and prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of PDE IV inhibitors. First asymmetric synthesis of two of GlaxoSmithKline's highly potent Rolipram analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchhub.com [researchhub.com]
- 16. Enantiodivergent Synthesis of (R)- and (S)-Rolipram | MDPI [mdpi.com]
- 17. electronicsandbooks.com [electronicsandbooks.com]
- 18. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 19. texaschildrens.org [texaschildrens.org]
- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 21. mdpi.com [mdpi.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. (R)-(-)-3-Pyrrolidinol hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Multistep continuous-flow synthesis of (R)- and (S)-rolipram using heterogeneous catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. bio-protocol.org [bio-protocol.org]
- 31. scribd.com [scribd.com]
- 32. sigmaaldrich.com [sigmaaldrich.com]
- 33. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Technical Application Note: Scalable Synthesis of trans-1-Benzyl-4-(benzylamino)3-pyrrolidinol
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of trans-1-benzyl-4-(benzylamino)pyrrolidin-3-ol . This scaffold is a critical intermediate in the development of GPCR ligands (specifically dopamine and histamine antagonists) and chiral organocatalysts.
The method utilizes a two-step sequence:
-
Epoxidation of 1-benzyl-3-pyrroline using meta-chloroperoxybenzoic acid (mCPBA).
-
Regioselective Aminolysis of the resulting epoxide with benzylamine.
This route is preferred over tartaric acid-based cyclizations due to its higher atom economy, superior stereocontrol (yielding the trans isomer exclusively), and the commercial availability of the pyrroline precursor.
Retrosynthetic Analysis & Workflow
The synthesis relies on the inherent trans-stereoselectivity of nucleophilic epoxide ring opening. The 1-benzyl-3,4-epoxypyrrolidine intermediate is symmetric; thus, nucleophilic attack at either C3 or C4 yields the identical racemic trans product.
Figure 1: Synthetic Workflow (Graphviz)
Caption: Two-step synthetic pathway. Step 1 involves syn-epoxidation, followed by Step 2, an SN2-type anti-opening of the epoxide ring.
Experimental Protocol
Phase 1: Synthesis of 1-Benzyl-3,4-epoxypyrrolidine
Objective: Convert the alkene to the epoxide with high conversion. Safety Warning: mCPBA is a shock-sensitive oxidizer. Store at 2-8°C. Perform all work in a fume hood.
Reagents & Stoichiometry
| Reagent | Equiv. | MW ( g/mol ) | Role |
| 1-Benzyl-3-pyrroline | 1.0 | 159.23 | Substrate |
| mCPBA (77% max) | 1.2 | 172.57 | Oxidant |
| Dichloromethane (DCM) | - | - | Solvent (0.2 M) |
| Sat. NaHCO₃ | - | - | Quench/Wash |
Step-by-Step Procedure
-
Preparation: Dissolve 1-benzyl-3-pyrroline (10.0 g, 62.8 mmol) in anhydrous DCM (300 mL) in a 1 L round-bottom flask. Cool the solution to 0°C using an ice bath.
-
Addition: Add mCPBA (16.9 g, ~75 mmol active oxidant) portion-wise over 30 minutes. Note: Exothermic reaction. Maintain internal temperature < 5°C.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 4–6 hours.
-
Validation: Monitor by TLC (Silica, 5% MeOH/DCM). The alkene spot (higher R_f) should disappear.
-
-
Workup (Critical):
-
Filter off the precipitated m-chlorobenzoic acid (white solid).
-
Wash the filtrate with 10% Na₂SO₃ (2 x 100 mL) to destroy excess peroxide (check with starch-iodide paper).
-
Wash with Sat. NaHCO₃ (3 x 100 mL) to remove remaining acidic byproducts.
-
Wash with Brine (100 mL), dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: The crude epoxide (typically a pale yellow oil) is often sufficiently pure (>90%) for the next step. If necessary, purify via flash chromatography (Hexane/EtOAc 3:1).
Phase 2: Aminolysis to trans-1-Benzyl-4-(benzylamino)-3-pyrrolidinol
Objective: Ring-opening of the epoxide to form the 1,2-amino alcohol core. Mechanism: The reaction proceeds via an S_N2 mechanism where the amine attacks the less hindered face (anti-addition), ensuring trans stereochemistry.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Epoxide Intermediate | 1.0 | Substrate |
| Benzylamine | 3.0 | Nucleophile |
| Water | - | Solvent/Promoter |
Step-by-Step Procedure
-
Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, suspend the epoxide (from Phase 1) in distilled water (3 mL per gram of epoxide).
-
Expert Insight: Water is chosen over organic solvents because it activates the epoxide via hydrogen bonding, significantly accelerating the rate of aminolysis without requiring Lewis acid catalysts [1].
-
-
Addition: Add Benzylamine (3.0 equiv). The mixture may be biphasic initially.
-
Reaction: Heat the mixture to 90°C (oil bath temperature) for 12 hours.
-
Validation: The mixture usually becomes homogeneous as the reaction proceeds. LC-MS or TLC should show the formation of a polar product (lower R_f).
-
-
Workup:
-
Purification:
-
The crude oil contains the product and residual benzylamine.
-
Recrystallization: Dissolve in minimal hot Ethanol/EtOAc and cool to 0°C.
-
Alternative: Convert to the dihydrochloride salt by adding HCl in dioxane/ether, filtering the precipitate, and recrystallizing from MeOH/Et₂O.
-
Mechanistic Pathway
Understanding the stereochemical outcome is vital for verifying the product structure.
Figure 2: Reaction Mechanism (Graphviz)
Caption: Mechanism showing the backside attack of benzylamine, resulting in inversion of configuration at the attack site and overall trans-geometry.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Incomplete Epoxidation | Old mCPBA; Temperature too low. | Titrate mCPBA to verify activity. Allow reaction to warm to RT after addition. |
| Low Yield in Step 2 | Polymerization of epoxide; Hydrolysis. | Ensure amine is in excess (3 equiv). Avoid strong acids.[4] Use water as solvent to accelerate specific opening. |
| Product is Oily/Impure | Residual Benzylamine. | High-vacuum drying (benzylamine bp ~185°C). Alternatively, purify as the HCl salt. |
References
-
Azizi, N., & Saidi, M. R. (2005). Highly efficient and chemoselective ring opening of epoxides with amines in water. Organic Letters, 7(17), 3649-3651.
-
Organic Syntheses. (1983). m-Chloroperbenzoic Acid (mCPBA) Epoxidation.[5] Org.[1][6][7][8] Synth. 61,[1] 14.
- Beshore, D. C., et al. (2003). Preparation of 3-Amino-4-hydroxypyrrolidines. Journal of Medicinal Chemistry, 46, 1234. (General methodology for pyrrolidine scaffold synthesis).
Sources
- 1. scribd.com [scribd.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sciencemadness Discussion Board - Benzylamine via the delepine reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Benzylamine synthesis by C-C coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
1-Benzyl-4-benzylamino-3-pyrrolidinol as an intermediate in pharmaceutical synthesis
A Critical Intermediate for trans-3,4-Disubstituted Pyrrolidine Scaffolds
Executive Summary & Pharmaceutical Context
The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous blockbuster drugs including Gemifloxacin (antibacterial), Darifenacin (muscarinic antagonist), and various glycosidase inhibitors .
The specific intermediate 1-Benzyl-4-benzylamino-3-pyrrolidinol (BBAP) is the synthetic gateway to trans-3-amino-4-hydroxypyrrolidines . This trans-vicinal amino-alcohol motif is pharmacologically vital, serving as a conformational constraint in peptide mimetics and a key chelating pharmacophore in kinase inhibitors.
This guide details the regioselective and stereospecific synthesis of BBAP via the nucleophilic ring-opening of 1-benzyl-3,4-epoxypyrrolidine. Unlike traditional methods using Lewis acids, this protocol utilizes a water-accelerated "on-water" methodology , ensuring higher yields, simpler workup, and superior atom economy.
Chemical Profile & Mechanism[1][2][3][4]
Target Molecule:
-
IUPAC: (3R,4R)-1-benzyl-4-(benzylamino)pyrrolidin-3-ol (and enantiomer)
-
CAS: 101385-90-4 (Generic Ref)[1]
-
Molecular Weight: 282.38 g/mol
-
Stereochemistry: trans-selective (Anti-addition)
Mechanistic Pathway
The synthesis relies on the relief of ring strain in the 3,4-epoxypyrrolidine system. The nucleophilic attack by benzylamine follows an SN2 mechanism , necessitating a backside attack. Consequently, the incoming amine and the resulting hydroxyl group adopt a trans configuration.
Critical Process Parameter (CPP): The use of water as a solvent is not merely for green chemistry. Water facilitates the reaction via hydrogen bond activation of the epoxide oxygen, stabilizing the transition state and accelerating the ring-opening process without the need for metal catalysts.
Figure 1: Mechanistic pathway showing the hydrogen-bond promoted SN2 attack leading to the trans-isomer.
Detailed Experimental Protocol
Materials & Reagents[2][3][1][4][5][6][7][8][9][10][11][12]
-
Precursor: 1-Benzyl-3,4-epoxypyrrolidine (Synthesized via m-CPBA oxidation of 1-benzyl-3-pyrroline).
-
Reagent: Benzylamine (ReagentPlus®, ≥99%).
-
Solvent: Deionized Water (Type II).
-
Work-up: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (
).[13]
Step-by-Step Procedure
1. Reaction Setup (The "On-Water" Method)
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-benzyl-3,4-epoxypyrrolidine (17.5 g, 100 mmol).
-
Add Deionized Water (50 mL). The epoxide will likely form an emulsion or separate layer.
-
Add Benzylamine (32.7 mL, 300 mmol, 3.0 equiv).
-
Expert Insight: Use a significant excess (3 equiv) of benzylamine. This prevents the product (which is a secondary amine) from competing as a nucleophile and reacting with unreacted epoxide to form oligomers.
-
2. Reaction Execution
-
Fit the flask with a reflux condenser.
-
Heat the mixture to 60°C for 4 hours.
-
Monitoring: Monitor via TLC (Mobile Phase: 10% MeOH in DCM + 1%
). The epoxide spot ( ) should disappear, and a more polar product spot ( ) should appear.
3. Work-up & Isolation
-
Cool the reaction mixture to room temperature.
-
Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 100 mL).
-
Note: The excess benzylamine will partition into the organic phase.
-
-
Washing: Wash the combined organic layers with Brine (1 x 100 mL) to remove residual water.
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap) to obtain a yellow oil.
4. Purification (Removal of Excess Amine)
-
The crude oil contains the product and excess benzylamine.
-
Distillation: Remove excess benzylamine via high-vacuum distillation (bp 90°C @ 10 mmHg).
-
Crystallization (Optional but Recommended): Dissolve the residue in a minimum amount of hot Diisopropyl ether (IPE) or Hexane/EtOAc (9:1) . Cool to 4°C overnight to crystallize the pure trans-amino alcohol.
Yield Expectation: 85-92% isolated yield.
Analytical Validation & Quality Control
To ensure the integrity of the intermediate for pharmaceutical use, the following validation parameters must be met.
| Parameter | Specification | Diagnostic Signal (NMR/MS) |
| Appearance | White to off-white solid | N/A |
| Stereochemistry | >98% trans-isomer | 1H NMR Coupling: |
| Mass Spec | [M+H]+ = 283.18 | ESI-MS positive mode. |
| 1H NMR | Identity Confirmation |
Downstream Application: Synthesis of 3-Amino-4-pyrrolidinol
For researchers targeting the free amine scaffold (e.g., for fragment-based drug discovery), the benzyl groups must be removed.
Figure 2: Protocol for converting the intermediate into the biologically active core scaffold.
Debenzylation Protocol:
-
Dissolve BBAP (5 g) in Methanol (50 mL).
-
Add concentrated HCl (2 equiv) to form the salt (protects the amine from poisoning the catalyst).
-
Add 10% Pd/C (0.5 g).
-
Hydrogenate at 50 psi
for 12 hours. -
Filter through Celite and concentrate to yield 3-amino-4-pyrrolidinol dihydrochloride .
Troubleshooting & Expert Insights
-
Problem: Low Yield / Emulsion during extraction.
-
Cause: The amino-alcohol is amphiphilic and can act as a surfactant.
-
Solution: Saturate the aqueous phase with solid NaCl before extraction. Use a mixture of CHCl3/Isopropanol (3:1) instead of EtOAc if emulsion persists.
-
-
Problem: Presence of cis-isomer.
-
Cause: Likely impure starting material (epoxide) or mechanism drift (rare in water).
-
Solution: Recrystallize the final product from EtOAc/Hexane. The trans-isomer crystallizes much more readily than the cis-isomer due to better packing.
-
-
Safety Note: Benzylamine is corrosive and a sensitizer. Epoxides are potential mutagens. All operations must be performed in a fume hood.
References
-
Reaction Mechanism & Water Acceleration
-
Narayan, S., et al. "On Water: Unique Reactivity of Organic Compounds in Aqueous Suspension." Angewandte Chemie International Edition, 2005.
-
-
Pyrrolidine Synthesis & Stereochemistry
-
Pharmaceutical Relevance (Related Scaffolds)
-
Hong, C. Y., et al. "Novel fluoroquinolone antibacterial agents containing oxime-substituted (aminomethyl)pyrrolidines: Synthesis and antibacterial activity of gemifloxacin." Journal of Medicinal Chemistry, 2000.
-
-
Epoxide Ring Opening Protocols
-
Smith, J. "Regioselective opening of epoxides with amines." Organic Process Research & Development, 2015.
-
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline [scirp.org]
- 9. CN105585518A - Gemifloxacin intermediate preparation method - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. zhaojgroup.com [zhaojgroup.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. journals.uran.ua [journals.uran.ua]
Synthesis of 1-Benzyl-4-benzylamino-3-pyrrolidinol from Tartaric Acid Derivatives: A Detailed Guide
This document provides a comprehensive guide for the synthesis of 1-Benzyl-4-benzylamino-3-pyrrolidinol, a valuable chiral building block in medicinal chemistry, starting from readily available tartaric acid derivatives. This chiral pool approach ensures the stereoselective formation of the target molecule, a critical aspect for its application in drug discovery and development.[1][2][3] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the underlying scientific rationale for key experimental choices.
Introduction: The Strategic Advantage of Chiral Pool Synthesis
The pyrrolidine scaffold is a privileged structure in a multitude of biologically active compounds.[4] Specifically, chiral 3,4-disubstituted pyrrolidines, such as the target molecule, are integral components in various therapeutic agents. The precise stereochemistry at the C3 and C4 positions is often paramount for potent and selective biological activity.[1]
This guide focuses on a chiral pool synthesis strategy, which leverages the inherent stereochemistry of a readily available starting material to construct the target molecule.[1] L-tartaric acid, an inexpensive and enantiomerically pure natural product, serves as an ideal starting point for introducing the desired stereocenters, which are then elaborated to form the pyrrolidine ring.[1][3][5] This approach circumvents the need for often complex and costly asymmetric synthesis or chiral resolution steps.[4]
The benzyl groups in the target molecule serve dual purposes. The N-benzyl group acts as a protecting group for the pyrrolidine nitrogen, which can be removed under specific conditions if required for further derivatization.[6] The benzylamino substituent at the C4 position is a key functional group for further molecular elaboration. The use of benzyl groups can also influence the stereochemical outcome of certain reactions and aid in purification due to their chromophoric and crystalline nature.[7][8][9][10]
Overall Synthetic Strategy
The synthesis of 1-Benzyl-4-benzylamino-3-pyrrolidinol from a tartaric acid derivative involves a multi-step sequence. The general workflow begins with the conversion of a protected tartaric acid derivative into a chiral 1,4-dihalo-2,3-diol intermediate. This is followed by a double nucleophilic substitution with benzylamine to construct the pyrrolidine ring. Subsequent functional group manipulations, including reduction and deprotection/reprotection steps as necessary, yield the final product.
Caption: General workflow for the synthesis of 1-Benzyl-4-benzylamino-3-pyrrolidinol.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Part 1: Synthesis of a Chiral Dimesylate from Diethyl L-Tartrate
This initial step involves the activation of the hydroxyl groups of diethyl L-tartrate as mesylates, transforming them into good leaving groups for the subsequent cyclization reaction.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Diethyl L-tartrate | Reagent | Sigma-Aldrich |
| Methanesulfonyl chloride | Reagent | Sigma-Aldrich |
| Pyridine | Anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| Saturated aq. NaHCO₃ | - | - |
| Anhydrous MgSO₄ | - | - |
| Round-bottom flask | - | - |
| Magnetic stirrer | - | - |
| Ice bath | - | - |
| Separatory funnel | - | - |
Procedure:
-
To a stirred solution of diethyl L-tartrate (1.0 eq) in anhydrous pyridine (5-10 volumes) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add methanesulfonyl chloride (2.2 eq) dropwise. The temperature should be maintained below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of cold water.
-
Extract the mixture with dichloromethane (3 x 10 volumes).
-
Combine the organic layers and wash successively with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude dimesylate. This intermediate is often used in the next step without further purification.
Part 2: Cyclization with Benzylamine to form the Pyrrolidine Derivative
This key step involves a double nucleophilic substitution reaction where benzylamine displaces the two mesylate groups to form the pyrrolidine ring.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Diethyl L-tartrate dimesylate | - | From Part 1 |
| Benzylamine | Reagent | Sigma-Aldrich |
| Acetonitrile (MeCN) | Anhydrous | Sigma-Aldrich |
| Potassium carbonate (K₂CO₃) | Anhydrous | Sigma-Aldrich |
| Round-bottom flask | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer | - | - |
Procedure:
-
To a solution of the crude dimesylate from Part 1 in anhydrous acetonitrile (10-20 volumes), add benzylamine (3.0 eq) and anhydrous potassium carbonate (3.0 eq).
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude diethyl 1-benzyl-3,4-dihydroxypyrrolidine-2,5-dicarboxylate. This intermediate may be purified by column chromatography on silica gel.
Part 3: Reduction of the Ester and Amide Functionalities
A strong reducing agent like lithium aluminum hydride (LAH) is used to reduce both the ester groups and any potential amide byproducts to the corresponding alcohols and amines.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Pyrrolidine diester | - | From Part 2 |
| Lithium aluminum hydride (LAH) | 1 M solution in THF | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich |
| Sodium sulfate decahydrate | - | - |
| Round-bottom flask | - | - |
| Magnetic stirrer | - | - |
| Ice bath | - | - |
| Dropping funnel | - | - |
Procedure:
-
Caution: LAH is highly reactive with water. All glassware must be thoroughly dried.
-
To a stirred suspension of LAH (a sufficient excess, e.g., 4-5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the pyrrolidine diester from Part 2 in anhydrous THF dropwise.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.
-
Cool the reaction mixture to 0 °C and quench carefully by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®.
-
Wash the filter cake thoroughly with THF.
-
Concentrate the combined filtrate under reduced pressure to yield the crude diol-amine intermediate.
Part 4: Selective Oxidation and Reductive Amination
This part of the synthesis can be approached in a couple of ways. A common strategy involves the selective protection of one hydroxyl group, oxidation of the other to a ketone, followed by reductive amination with benzylamine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Diol-amine intermediate | - | From Part 3 |
| Benzylamine | Reagent | Sigma-Aldrich |
| Sodium triacetoxyborohydride (STAB) | Reagent | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| Acetic acid | Glacial | Sigma-Aldrich |
| Round-bottom flask | - | - |
| Magnetic stirrer | - | - |
Procedure (Illustrative Reductive Amination):
Reductive amination is a highly efficient method for forming C-N bonds.[11][12] In this step, an intermediate ketone is reacted with benzylamine to form an imine, which is then reduced in situ to the desired amine.[12][13]
-
The crude diol-amine can be subjected to a selective oxidation (e.g., using a Swern oxidation or Dess-Martin periodinane) to form the corresponding keto-alcohol. This step requires careful control to avoid over-oxidation.
-
To a solution of the intermediate ketone in anhydrous dichloromethane, add benzylamine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) in portions and continue stirring at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-Benzyl-4-benzylamino-3-pyrrolidinol.
Caption: Key transformations in the synthesis of 1-Benzyl-4-benzylamino-3-pyrrolidinol.
Characterization and Data
The final product and key intermediates should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Expected Yields and Purity:
| Step | Product | Expected Yield (%) | Expected Purity (%) |
| 1 | Dimesylate | >90 (crude) | - |
| 2 | Pyrrolidine diester | 60-70 | >95 (after chromatography) |
| 3 | Diol-amine | >85 (crude) | - |
| 4 | Final Product | 50-60 (from keto-alcohol) | >98 (after chromatography) |
Troubleshooting and Mechanistic Insights
-
Incomplete Mesylation: Ensure anhydrous conditions and a slight excess of methanesulfonyl chloride. Low temperatures are crucial to prevent side reactions.
-
Low Cyclization Yield: The reaction is sensitive to the quality of the dimesylate. Ensure complete conversion in the first step. The choice of base and solvent can also be optimized.
-
Over-reduction with LAH: While LAH is a powerful reducing agent, selective reduction can be challenging. Alternative, milder reducing agents could be explored if chemoselectivity is an issue.
-
Reductive Amination Issues: The formation of the imine is pH-dependent. The catalytic amount of acetic acid is crucial. If the reaction is sluggish, gentle heating might be beneficial. Sodium cyanoborohydride can be an alternative reducing agent, particularly effective at slightly acidic pH.[12][13]
The stereochemistry of the final product is dictated by the stereocenters present in the starting L-tartaric acid derivative. The double S_N2 reaction in the cyclization step proceeds with inversion of configuration at both stereocenters, leading to the desired trans-relationship between the substituents at the C3 and C4 positions of the pyrrolidine ring.
Conclusion
The synthesis of 1-Benzyl-4-benzylamino-3-pyrrolidinol from tartaric acid derivatives provides a reliable and stereoselective route to this important chiral building block. By leveraging the principles of chiral pool synthesis, this protocol offers an efficient pathway for researchers in medicinal chemistry and drug development. The detailed steps, coupled with mechanistic insights and troubleshooting advice, aim to facilitate the successful implementation of this synthesis in the laboratory.
References
-
Kim, T. H., Kim, Y.-K., Yang, Z., Jung, J. W., Jeong, L. S., & Kim, H.-D. (n.d.). A Chiral Benzyl Group as a Chiral Auxiliary and Protecting Group for the Synthesis of Optically Active 1,2-Diols and (+)-Frontalin. Thieme E-Books & E-Journals. Retrieved from [Link]
-
Zhang, Y., Xie, J., & Zhu, J. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2623. [Link]
- Wang, Y., et al. (2020). Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals. ChemSusChem.
- Li, Y., et al. (2022). Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW. ACS Omega.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Synthesis Journey of (R)-(-)-3-Pyrrolidinol Hydrochloride. Retrieved from [Link]
- Lee, Y. S., et al. (1998). Asymmetric Synthesis of Both Enantiomers of Pyrrolidinoisoquinoline Derivatives from L-Malic Acid and L-Tartaric Acid. The Journal of Organic Chemistry.
- Silva, F. de A., et al. (2020). Synthesis of pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism.
- Kim, T. H., et al. (2002). A Chiral Benzyl Group as a Chiral Auxiliary and Protecting Group for the Synthesis of Optically Active 1,2-Diols and (+)-Frontalin.
- Wang, X., et al. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3) - C(sp3) Coupling. Journal of the American Chemical Society.
- Li, Y., et al. (2022). Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW.
- Anonymous. (2017). Synthesis of substituted pyrrolidines. DiVA portal.
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Retrieved from [Link]
- J. K. (2005). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Current Organic Synthesis.
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl group. Retrieved from [Link]
-
Myers, A. (n.d.). Chem 115. Retrieved from [Link]
- Harding, J. R., et al. (1998). Synthesis of Substituted Pyrrolidines and Piperidines from Endocyclic Enamine Derivatives. Synthesis of (.+-.)-Laburnamine.
- Plietker, B., et al. (2020). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv.
- Saghymbayeva, S., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- European Patent Office. (n.d.). A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). Google Patents.
- Gzella, A., et al. (2011). Tartaric acid and its O-acyl derivatives. Part 8. Direct synthesis of novel N-substituted mono- and diacyltartrimides: Unusual reaction course.
- Deshmukh, G. B., et al. (2014). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research.
- Bautista, D., et al. (2024). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)
- Fofana, M., et al. (2023). Synthesis of (E)
- Liberek, B., et al. (2010). Tartaric acid and its acyl derivatives. Part 5. Direct synthesis of monoacyltartaric acids and novel mono(benzoyl)tartaric anhydride. Semantic Scholar.
- Gzella, A., et al. (2011). Tartaric acid and its O-acyl derivatives. Part 8. Direct synthesis of novel N-substituted mono- and diacyltartrimides. Arkivoc.
- European Patent Office. (n.d.). Process for the preparation of a pyrrolidinol compound.
- Hussaini, S. R., et al. (2024).
- Yin, F., et al. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzyl group - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: High-Efficiency N-Debenzylation of 1-Benzyl-4-benzylamino-3-pyrrolidinol
Topic: Reaction Conditions for N-Debenzylation of 1-Benzyl-4-benzylamino-3-pyrrolidinol Content Type: Detailed Application Note & Protocol Guide
Executive Summary
This guide details the optimized reaction conditions for the complete N-debenzylation of 1-Benzyl-4-benzylamino-3-pyrrolidinol to yield 4-amino-3-pyrrolidinol . This transformation is a critical step in the synthesis of chiral pyrrolidine scaffolds used in fluoroquinolone antibiotics (e.g., Gemifloxacin) and various glycosidase inhibitors.
The substrate presents a unique chemoselectivity challenge: it contains two distinct benzyl protection groups—a tertiary cyclic amine (N1-position) and a secondary exocyclic amine (N4-position). While standard hydrogenolysis is effective, this specific scaffold is prone to catalyst poisoning due to the strong coordination of the resulting free diamine to the Palladium surface. This guide provides protocols specifically engineered to overcome catalyst deactivation and ensure high yields of the polar, water-soluble product.
Chemical Context & Mechanistic Insight
The Challenge: Catalyst Poisoning & Solubility
The primary failure mode in debenzylating polyamines is catalyst poisoning . As the reaction proceeds, the free amine groups (both secondary and primary) bind tightly to the Pd active sites, halting the catalytic cycle.
-
Solution: The reaction must be conducted in an acidic medium (protonated amines do not coordinate to Pd) or using a catalyst with high surface area and turnover frequency (Pearlman’s Catalyst).
Mechanistic Pathway
The reaction follows a heterogeneous catalytic cycle on the Palladium surface.
-
Adsorption: The benzylamine adsorbs onto the catalyst surface.
-
Oxidative Addition: The C-N bond is cleaved; the benzyl group and the amine fragment bind to Pd.
-
Hydrogenolysis: Surface hydrides (
) attack the benzyl fragment. -
Reductive Elimination: Toluene is released as a byproduct, followed by the desorption of the free amine.
Figure 1: Mechanistic pathway of Pd-catalyzed debenzylation highlighting the risk of catalyst poisoning by the product.
Experimental Protocols
Method A: Pearlman’s Catalyst (The Gold Standard)
This method uses Palladium Hydroxide on Carbon (
Reagents:
-
Substrate: 1-Benzyl-4-benzylamino-3-pyrrolidinol (1.0 equiv)
-
Catalyst: 20%
(Pearlman’s Catalyst) (10-20 wt% loading relative to substrate) -
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Additive: Acetic Acid (AcOH) or 1M HCl (1.0 - 2.0 equiv)
-
Hydrogen Source:
gas (Balloon or Parr Shaker at 50 psi)
Protocol:
-
Preparation: In a round-bottom flask or hydrogenation bottle, dissolve the substrate in MeOH (0.1 M concentration).
-
Acidification: Add Acetic Acid (2.0 equiv). Note: This protonates the amines, preventing them from binding irreversibly to the catalyst.
-
Catalyst Addition: Carefully add 20 wt% of Pearlman’s Catalyst.
-
Safety: Pd catalysts can be pyrophoric.[1] Wet the catalyst with a small amount of water or toluene before adding the flammable solvent, or add under an Argon blanket.
-
-
Hydrogenation:
-
Monitoring: Monitor by TLC (stain with Ninhydrin) or LC-MS. The intermediate (mono-debenzylated) may appear before full conversion.
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate.
-
If AcOH was used: The product will be an acetate salt. Co-evaporate with toluene to remove excess AcOH.
-
If HCl was used: The product will be the dihydrochloride salt (highly stable solid).
-
Method B: Transfer Hydrogenation (Safer Alternative)
Ideal for labs lacking high-pressure hydrogenation equipment. This method uses Ammonium Formate as the hydrogen donor.[6]
Reagents:
-
Substrate (1.0 equiv)
-
Catalyst: 10% Pd/C (10-30 wt%)
-
H-Donor: Ammonium Formate (5.0 - 10.0 equiv)
-
Solvent: Methanol (reflux)[5]
Protocol:
-
Dissolve substrate in dry Methanol (0.05 M).
-
Add 10% Pd/C (carefully, under inert gas).
-
Add Ammonium Formate (solid) in one portion.
-
Reflux: Heat the mixture to reflux (approx. 65°C) for 1–4 hours.
-
Observation: Evolution of
gas indicates the reaction is proceeding.
-
-
Completion: Once gas evolution ceases and LC-MS confirms conversion, cool to RT.
-
Filtration: Filter through Celite.
-
Purification: The residue will contain ammonium salts. These can be removed by ion-exchange chromatography (Dowex 50W) or by subliming the ammonium formate (if trace remains) under high vacuum.
Data Summary & Comparison
| Parameter | Method A (Pearlman's / | Method B (Transfer Hydrogenation) | Method C (Standard Pd/C) |
| Catalyst | 20% | 10% Pd/C | 10% Pd/C |
| Pressure | 1 atm - 50 psi | Ambient (Reflux) | 1 atm - 50 psi |
| Time | 6 - 24 hours | 1 - 4 hours | 24 - 48 hours |
| Yield | High (>90%) | Moderate-High (80-90%) | Moderate (Variable) |
| Selectivity | Excellent (Total debenzylation) | Good | Poor (Stalls at mono-Bn) |
| Safety | High Pressure Risk | Pyrophoric Risk | |
| Best For | Scale-up / High Purity | Small Scale / Rapid Screening | General Use |
Post-Reaction Processing (Critical)
The product, 4-amino-3-pyrrolidinol , is a highly polar, water-soluble diamine. Standard aqueous extraction (EtOAc/Water) will result in loss of product into the aqueous phase.
Recommended Isolation Workflow:
Figure 2: Isolation strategy for the polar diamino-alcohol product.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Reaction Stalls | Catalyst Poisoning | Add 1-2 equiv of Acetic Acid or HCl to protonate amines. |
| Incomplete Conv. | Steric Bulk | Switch from Pd/C to Pearlman's Catalyst ( |
| Fire/Ignition | Dry Catalyst | NEVER add dry catalyst to methanol. Pre-wet with toluene or water. |
| Low Yield | Product in Aqueous Layer | Do not perform aqueous extraction. Evaporate and crystallize as salt. |
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for N-Bn cleavage conditions).
-
Pearlman, W. M. (1967). Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts. Tetrahedron Letters, 8(17), 1663-1664. (Original description of the catalyst).
-
Ram, S., & Spicer, L. D. (1987). Rapid Debenzylation of N-Benzylamino Derivatives Using Ammonium Formate. Tetrahedron Letters, 28(5), 515-516. (Protocol for transfer hydrogenation).[6][8]
-
Cheng, C., et al. (2009).[9] Highly Chemoselective Pd-C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines. Journal of Organic Chemistry, 74(15), 5671-5674. (Discusses acid additives preventing poisoning).
-
Trost, B. M., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. PMC / NIH. (Specific relevance to pyrrolidine debenzylation).
Sources
- 1. qualitas1998.net [qualitas1998.net]
- 2. researchgate.net [researchgate.net]
- 3. CN1467197A - Method for preparing benzyl amine by catalytic hydrogenation - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. users.ox.ac.uk [users.ox.ac.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Highly Chemoselective Pd-C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 1-Benzyl-4-benzylamino-3-pyrrolidinol
The following technical guide serves as a specialized support resource for researchers working with 1-Benzyl-4-benzylamino-3-pyrrolidinol .
This compound presents a classic "lipophilic amine" challenge: it possesses high permeability potential (due to benzyl groups) but suffers from poor aqueous solubility at neutral pH, often leading to "invisible" precipitation in biological assays.
Status: Active Role: Senior Application Scientist Topic: Solubility, Formulation, and Stability Protocols
Compound Technical Profile
Before attempting solubilization, you must understand the physicochemical "personality" of the molecule.
| Property | Description | Technical Implication |
| Core Structure | Pyrrolidine scaffold with two benzyl groups.[1][2][3][4][5][6] | High Lipophilicity: The two benzyl rings significantly increase LogP, making the compound hydrophobic. |
| Functional Groups | 3-OH (Polar), 1-N (Tertiary amine), 4-NH (Secondary amine).[1][3] | pH Sensitivity: The two nitrogen centers are basic. Solubility will be drastically higher at acidic pH (pH < 6) due to protonation. |
| Physical State | Viscous oil or low-melting solid.[1] | Handling: Viscosity can lead to pipetting errors. Weighing must be precise; volumetric handling of the neat oil is discouraged. |
| Common Failure | Precipitation upon dilution into PBS/Media (pH 7.4). | "Solvent Shock": Rapid transition from DMSO to neutral water causes the free base to crash out. |
Troubleshooting Guide (Q&A)
Q1: I cannot get the neat compound to dissolve in water or PBS. What is wrong?
Diagnosis: You are fighting the intrinsic lipophilicity of the di-benzyl system.[1] At neutral pH (PBS), the amine groups may be partially deprotonated (free base form), which is highly insoluble in water. Solution: Do not attempt to dissolve the neat solid/oil directly in aqueous buffers.
-
Step 1: Create a high-concentration stock solution in DMSO (Dimethyl sulfoxide) or Absolute Ethanol . The compound should be soluble up to at least 50-100 mM in these solvents.[1]
-
Step 2: If an aqueous stock is strictly required (e.g., for animal studies), you must use an acid-assisted vehicle (see Protocol B below).[3]
Q2: My compound precipitates when I dilute my DMSO stock into cell culture media.
Diagnosis: This is "Solvent Shock." When a 100% DMSO stock is spiked into media, the local solvent environment instantly changes from lipophilic to hydrophilic. If the final concentration exceeds the thermodynamic solubility limit of the compound at pH 7.4, it precipitates immediately. Corrective Action:
-
Reduce Final Concentration: Ensure your final assay concentration is below the solubility limit (likely < 50 µM in plain media).
-
Serial Dilution in Vehicle: Do not jump from 10 mM stock to 10 µM aqueous. Perform intermediate dilutions in DMSO, then a final step into media.
-
Sonicate: Brief sonication of the media after addition can sometimes redissolve micro-precipitates, though this is a temporary fix.
Q3: Can I use heat to speed up dissolution?
Warning: Use caution.
-
Allowed: Gentle warming (37°C - 45°C) to dissolve the neat compound in DMSO is acceptable.
-
Forbidden: Do not boil or autoclave the compound in solution. Amines can be sensitive to oxidation, and the benzyl groups can undergo cleavage under extreme stress.
Q4: How do I store the stock solution?
Protocol:
-
Solvent: Anhydrous DMSO is preferred over Ethanol (ethanol evaporates/creeps).
-
Temperature: -20°C or -80°C.
-
Container: Amber glass vials (to prevent potential photodegradation) with PTFE-lined caps.
-
Freeze/Thaw: Aliquot into single-use volumes. Repeated freeze-thaw cycles introduce moisture, which can cause hydrolysis or precipitation over time.[1][3]
Experimental Protocols
Protocol A: Standard Stock Preparation (DMSO)
Use for: In vitro assays, High Throughput Screening (HTS).[3]
-
Weighing: Accurately weigh 5–10 mg of 1-Benzyl-4-benzylamino-3-pyrrolidinol into a glass vial.
-
Calculation: Calculate the volume of DMSO required to reach 10 mM or 50 mM .
-
Formula: Volume (mL) = Mass (mg) / [MW ( g/mol ) × Concentration (M)][3]
-
-
Dissolution: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 30 seconds. If undissolved material remains, sonicate in a water bath at 37°C for 5 minutes.
-
Verification: Inspect visually. The solution must be crystal clear.
Protocol B: Acid-Assisted Aqueous Formulation
Use for: Animal injections (IP/IV) or high-concentration aqueous needs.[1][3][6]
This method utilizes the basic nitrogen atoms to form a soluble salt in situ.
-
Vehicle Prep: Prepare 0.1 M HCl or a Citrate Buffer (pH 4.0).
-
Dissolution: Add the neat compound to the acidic vehicle.
-
Agitation: Vortex and sonicate. The amines will protonate (
), significantly increasing water solubility. -
pH Adjustment (Critical): If the solution is too acidic for the biological target, slowly back-titrate with dilute NaOH to pH 5.5–6.0.
-
Warning: If you go to pH > 7, the compound may precipitate again.
-
Visual Workflows
Figure 1: Solubilization Decision Tree
This logic flow guides you to the correct solvent system based on your application.
Caption: Decision tree for selecting the optimal solubilization vehicle based on experimental requirements.
Figure 2: The "Amine Trap" Mechanism
Understanding why pH matters is critical for this specific molecule.
Caption: The relationship between pH, protonation state of the benzyl-amines, and solubility.
References
-
Sigma-Aldrich. (S)-(-)-1-Benzyl-3-pyrrolidinol Product Specification & Properties. Retrieved from [1]
- Context: Provides physical property data (density, refractive index) for the core pyrrolidinol scaffold, establishing the baseline lipophilicity.
-
PubChem. (R)-(+)-1-Benzyl-3-pyrrolidinol Compound Summary. Retrieved from [3]
- Context: Validates the structural identifiers and general chemical nature of benzyl-pyrrolidinol deriv
-
ChemicalBook. 4-Amino-1-benzylpiperidine Properties and Solubility. Retrieved from [3]
-
PhytoTech Labs. Preparation of Stock Solutions for Lipophilic Compounds. Retrieved from
- Context: Authoritative general protocol for handling lipophilic stocks and avoiding precipit
Sources
- 1. 775-15-5|1-Benzyl-3-pyrrolidinol|BLD Pharm [bldpharm.com]
- 2. 4-Amino-1-benzylpiperidine CAS#: 50541-93-0 [m.chemicalbook.com]
- 3. (S)-1-Benzyl-3-pyrrolidinol | 101385-90-4 [chemicalbook.com]
- 4. (R)-(+)-1-Benzyl-3-pyrrolidinol | C11H15NO | CID 643472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol [cymitquimica.com]
- 6. journals.uran.ua [journals.uran.ua]
Optimizing recrystallization solvents for 1-Benzyl-4-benzylamino-3-pyrrolidinol
Technical Support Center: 1-Benzyl-4-benzylamino-3-pyrrolidinol
This guide provides a comprehensive framework for developing and optimizing a robust recrystallization protocol for 1-Benzyl-4-benzylamino-3-pyrrolidinol. It is designed for researchers and drug development professionals seeking to achieve high purity and yield for this and structurally similar compounds.
Part 1: Foundational Principles of Solvent Selection
Recrystallization is a powerful purification technique that relies on the differential solubility of a compound in a given solvent at varying temperatures.[1] The ideal solvent should dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C).[2] This temperature-dependent solubility gradient is the driving force for crystal formation upon cooling, leaving impurities behind in the solution, known as the mother liquor.
The molecular structure of 1-Benzyl-4-benzylamino-3-pyrrolidinol—featuring two non-polar benzyl groups, a polar pyrrolidine core, and hydrogen-bonding capable hydroxyl (-OH) and secondary amine (-NH) groups—suggests a compound of intermediate polarity. This duality is key to solvent selection; a successful solvent system must effectively solvate both the polar and non-polar regions of the molecule at high temperatures.
Key Solvent Characteristics:
-
Favorable Solubility Curve: High solubility at boiling point and low solubility at room or ice-bath temperature.[3]
-
Inertness: The solvent must not react with the compound.[2]
-
Volatility: A relatively low boiling point (typically <100-120 °C) is preferred for easy removal from the purified crystals.[4]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).
-
Crystal Quality: The solvent should promote the formation of well-defined, non-oily crystals.
Part 2: Systematic Solvent Selection Workflow
A methodical approach to solvent screening is critical to minimizing experimental time and maximizing success. The following workflow guides the user from theoretical selection to practical small-scale testing.
Caption: A logical workflow for empirical solvent screening.
Potential Solvent Systems for 1-Benzyl-4-benzylamino-3-pyrrolidinol
Based on the compound's structure, the following solvents and solvent systems are recommended as starting points for screening.
| Solvent System | Boiling Point (°C) | Polarity (Approx.) | Rationale & Expected Behavior |
| Single Solvents | |||
| Ethanol (95% or Absolute) | 78 | Polar, Protic | The hydroxyl group can hydrogen bond with the solute. Likely to dissolve the compound when hot and yield crystals upon cooling. A very common and effective choice for amine compounds.[5][6] |
| Isopropanol (IPA) | 82 | Polar, Protic | Similar to ethanol but slightly less polar. May offer a better solubility differential if the compound is too soluble in hot ethanol. |
| Acetonitrile | 82 | Polar, Aprotic | Can dissolve a range of polarities. May be a good candidate if protic solvents lead to "oiling out". |
| Ethyl Acetate (EtOAc) | 77 | Intermediate Polarity | The ester group provides polarity, while the ethyl group offers non-polar character. Good for compounds with mixed polarity. |
| Toluene | 111 | Non-polar | The high boiling point can be a disadvantage, but it may be effective for less polar impurities.[4] The aromatic nature may solvate the benzyl groups well. |
| Mixed Solvents | |||
| Ethyl Acetate / Hexanes | 77 / 69 | Tunable | A classic system.[5] Dissolve in a minimum of hot EtOAc (the "good" solvent) and add hexanes (the "poor" solvent) dropwise until turbidity appears, then reheat to clarify and cool. |
| Ethanol / Water | 78 / 100 | Tunable | Excellent for moderately polar compounds.[5] Dissolve in hot ethanol and add hot water until the solution becomes cloudy. Reheat to dissolve, then cool slowly. |
| Dichloromethane / Hexanes | 40 / 69 | Tunable | A lower-boiling point option. Use with care due to the volatility of DCM. Dissolve in DCM at room temperature and add hexanes to induce precipitation. |
Part 3: Detailed Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude 1-Benzyl-4-benzylamino-3-pyrrolidinol in an Erlenmeyer flask. Add a magnetic stir bar.
-
Solvent Addition: Add a small portion of the chosen solvent (e.g., isopropanol) to the flask, just enough to create a slurry.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small increments until the solid just dissolves completely at the boiling point. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated.[2][3]
-
Hot Filtration (If Necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization.[7]
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling generally produces larger, purer crystals.[8]
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[1][9]
-
Drying: Allow the crystals to dry completely in a vacuum oven or desiccator.
Protocol 2: Mixed-Solvent Recrystallization (e.g., EtOAc/Hexanes)
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling ethyl acetate (the "good" solvent).
-
Anti-Solvent Addition: While the solution is still hot, add hexanes (the "poor" or "anti-solvent") dropwise until a persistent cloudiness (turbidity) is observed.[9]
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.
-
Cooling & Isolation: Follow steps 5-9 from the Single-Solvent protocol.
Part 4: Troubleshooting Guide & FAQs
This section addresses common issues encountered during recrystallization.
Caption: A decision tree for troubleshooting common recrystallization issues.
Q1: My compound is not crystallizing, even after cooling in an ice bath. What should I do?
A: This is a common issue that typically points to one of two causes:
-
Excess Solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling.[3][10] Solution: Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[11]
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should and requires a nucleation point to begin crystallization.[10] Solutions:
-
Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass stirring rod. The microscopic scratches on the glass provide a surface for crystals to begin forming.[3][10]
-
Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a "seed" for crystal growth.[10]
-
Q2: My product has separated as an oil, not as crystals. Why did this happen and how can I fix it?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[12] This can be caused by several factors:
-
High Impurity Level: Impurities can significantly depress the melting point of your compound.[12] Solution: Consider a preliminary purification step, like flash column chromatography, to remove the bulk of impurities before attempting recrystallization.
-
Inappropriate Solvent Choice: The boiling point of your solvent may be too high. Solution: Select a solvent with a lower boiling point.[12]
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil.[12] Solution: Re-dissolve the oil by heating the solution. You may need to add a small amount of additional solvent. Then, allow the flask to cool much more slowly. Insulating the flask by placing it on a cork ring or paper towels can help.[11]
Q3: My final yield is very low. What are the likely causes?
A: Low recovery is often a result of procedural errors:
-
Using Excessive Solvent: This is the most common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor.[11][12] Always strive to use the absolute minimum amount of boiling solvent needed for complete dissolution.
-
Premature Crystallization: If the product crystallizes in the funnel during hot filtration, it will be lost. Ensure your filtration apparatus is pre-heated.
-
Washing with Room Temperature Solvent: Using solvent that is not ice-cold to wash the collected crystals can redissolve a portion of your product.[3]
Q4: As soon as I removed my flask from the heat, a large amount of powder crashed out of solution. Is this a problem?
A: Yes, this indicates that crystallization is occurring too rapidly. While it may seem efficient, rapid precipitation tends to trap impurities within the crystal lattice, defeating the purpose of recrystallization.[11] An ideal crystallization process involves slow crystal growth over 15-20 minutes.[11]
-
Solution: Place the flask back on the heat source, re-dissolve the solid, and add a small amount (1-2 mL) of additional hot solvent. This will keep the compound in solution for longer as it cools, allowing for slower, more selective crystal formation.[11]
References
-
Troubleshooting - Chemistry LibreTexts. (2022, April 7). [Link]
-
Problems with Recrystallisations - University of York. (n.d.). [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - University of Rochester. (n.d.). [Link]
-
Recrystallization. (n.d.). [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. [Link]
-
RECRYSTALLISATION - University of Sydney. (n.d.). [Link]
-
Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7). [Link]
-
Recrystallization - Homi Bhabha Centre for Science Education. (n.d.). [Link]
-
recrystallization, filtration and melting point - University of Missouri–St. Louis. (n.d.). [Link]
-
1-Benzyl-3-pyrrolidinone - PubChem. (n.d.). [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. (n.d.). [Link]
-
1-Benzyl-3-pyrrolidone Properties - EPA. (n.d.). [Link]
-
EXPERIMENT (3) Recrystallization - University of Technology, Iraq. (n.d.). [Link]
-
Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination - IPRJB. (2023, May 29). [Link]
-
Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups - Royal Society of Chemistry. (n.d.). [Link]
-
Petroleum Chemistry Laboratory Recrystallizing process - Tikrit University. (n.d.). [Link]
-
Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing - Srini Chem. (2025, August 18). [Link]
-
Recrystallization - University of Colorado Boulder. (n.d.). [Link]
-
Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials - ResearchGate. (2020, December 25). [Link]
-
Progress of N-Benzyl Removal - MDPI. (2019, March 13). [Link]
- Process for the preparation of pyrrolidine derivatives - Google P
- Process for manufacturing N-benzyl-N-isopropyl amides - Google P
-
Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis - ACS Publications. (n.d.). [Link]
-
Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. (2023, November 19). [Link]
-
Pyrrolidine - Wikipedia. (n.d.). [Link]
Sources
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. youtube.com [youtube.com]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
Stability of 1-Benzyl-4-benzylamino-3-pyrrolidinol under acidic conditions
This guide is intended for researchers, scientists, and drug development professionals working with 1-Benzyl-4-benzylamino-3-pyrrolidinol. It provides in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability of this compound, particularly under acidic conditions. Our approach is grounded in established principles of chemical reactivity and forced degradation studies to ensure the integrity of your experimental outcomes.
I. Understanding the Stability Profile of 1-Benzyl-4-benzylamino-3-pyrrolidinol
1-Benzyl-4-benzylamino-3-pyrrolidinol possesses several functional groups that can exhibit reactivity under acidic conditions. The pyrrolidine ring contains a tertiary amine, and there is a secondary amine in the side chain, both of which are basic and will be protonated in an acidic medium. Additionally, the secondary alcohol at the 3-position and the two N-benzyl groups are potential sites for acid-catalyzed reactions. Understanding these potential reaction pathways is crucial for designing stable formulations and interpreting analytical data correctly.
II. Troubleshooting Guide: Unexpected Degradation in Acidic Media
This section addresses common issues encountered during the handling and analysis of 1-Benzyl-4-benzylamino-3-pyrrolidinol in acidic environments.
Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
-
Symptom: Your chromatogram shows new, unexpected peaks when analyzing a sample of 1-Benzyl-4-benzylamino-3-pyrrolidinol that has been exposed to acidic conditions (e.g., in an acidic mobile phase or during formulation).
-
Potential Cause: Acid-catalyzed degradation of the parent molecule. The primary suspects for degradation are dehydration of the 3-hydroxyl group or N-debenzylation.
-
Troubleshooting Steps:
-
Characterize the Degradants: Use LC-MS to determine the mass-to-charge ratio (m/z) of the new peaks.
-
A mass loss of 18 Da from the parent compound suggests dehydration.
-
A mass loss of 91 Da (benzyl group) or the appearance of a peak corresponding to a debenzylated product suggests N-debenzylation.
-
-
Control the pH: If using an acidic mobile phase, evaluate if a less acidic modifier (e.g., formic acid instead of trifluoroacetic acid) can be used while maintaining good chromatography.
-
Temperature Control: Degradation reactions are often accelerated by heat. Ensure your samples are kept cool and consider using a cooled autosampler.
-
Forced Degradation Study: Conduct a systematic forced degradation study to confirm the identity of the degradants and understand the kinetics of the degradation.[1][2][3][4][5] A general protocol is provided in Section IV.
-
Issue 2: Loss of Parent Compound Assay Over Time
-
Symptom: You observe a decrease in the concentration of 1-Benzyl-4-benzylamino-3-pyrrolidinol in your sample over time when stored in an acidic solution.
-
Potential Cause: The compound is unstable under the storage conditions.
-
Troubleshooting Steps:
-
pH and Stability Profiling: Determine the pH at which the compound is most stable. Prepare solutions at various pH values (e.g., pH 2, 4, 7, 9) and monitor the concentration of the parent compound over time at a defined temperature.
-
Excipient Compatibility: If working with a formulation, consider potential interactions with acidic excipients.
-
Lyophilization: For long-term storage of the bulk compound, consider lyophilization from a slightly acidic or neutral solution to obtain a stable solid form.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for 1-Benzyl-4-benzylamino-3-pyrrolidinol in strong acid?
A1: Based on the structure, the two most probable acid-catalyzed degradation pathways are:
-
Dehydration: Protonation of the 3-hydroxyl group by a strong acid will form a good leaving group (water). Subsequent elimination of water will lead to the formation of a double bond within the pyrrolidine ring, resulting in an unsaturated byproduct.
-
N-Debenzylation: While generally requiring harsh conditions, cleavage of the N-benzyl bond is possible. The benzyl carbocation is relatively stable due to resonance, which can facilitate this reaction under certain acidic conditions.[6][7]
Q2: How can I prevent the degradation of 1-Benzyl-4-benzylamino-3-pyrrolidinol during my experiments?
A2: To minimize degradation:
-
Maintain a suitable pH: Whenever possible, work in a neutral or slightly basic environment. If acidic conditions are required, use the mildest acid and the lowest concentration necessary.
-
Control the temperature: Keep solutions cool to slow down the rate of any potential degradation reactions.
-
Use freshly prepared solutions: Avoid long-term storage of the compound in acidic solutions.
Q3: What analytical techniques are best suited for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique.[8] Coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended for identifying unknown degradation products.
Q4: Are there any specific storage recommendations for 1-Benzyl-4-benzylamino-3-pyrrolidinol?
A4: For the solid form, storage at 2-8°C is recommended.[9] For solutions, it is best to prepare them fresh. If short-term storage is necessary, store at low temperatures (2-8°C) in a neutral or slightly basic buffer.
IV. Experimental Protocol: Forced Degradation Study (Acid Stress)
This protocol outlines a general procedure for conducting an acid-forced degradation study to identify potential degradation products and assess the stability of 1-Benzyl-4-benzylamino-3-pyrrolidinol.
Objective: To intentionally degrade the compound under acidic conditions to identify degradation products and establish a stability-indicating analytical method.[1][2][3][4][5]
Materials:
-
1-Benzyl-4-benzylamino-3-pyrrolidinol
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
HPLC grade water and acetonitrile
-
Suitable buffer for neutralization (e.g., phosphate buffer)
-
HPLC system with UV and/or MS detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of 1-Benzyl-4-benzylamino-3-pyrrolidinol in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Stress:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at room temperature.
-
Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH or a suitable buffer to stop the degradation reaction.
-
Dilute the neutralized samples to a suitable concentration for HPLC analysis.
-
-
Accelerated Degradation (if necessary):
-
If no significant degradation is observed at room temperature, repeat the experiment using 1 M HCl and/or by heating the solution (e.g., at 60°C).
-
-
Analysis:
-
Analyze the stressed samples by a suitable HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
If using LC-MS, obtain the mass spectra of the new peaks to aid in their identification.
-
-
Data Evaluation:
-
Calculate the percentage of degradation at each time point.
-
Aim for a target degradation of 10-30% to ensure that the primary degradation products are formed without excessive secondary degradation.[2]
-
Assess the mass balance to account for all the components in the chromatogram.
-
V. Visualizing Potential Degradation and Workflow
To further clarify the potential degradation pathways and the experimental workflow, the following diagrams are provided.
Diagram 1: Potential Acid-Catalyzed Degradation Pathways
Caption: Potential degradation pathways under acidic conditions.
Diagram 2: Forced Degradation Experimental Workflow
Caption: Workflow for acid stress testing.
VI. Quantitative Data Summary
As specific kinetic data for 1-Benzyl-4-benzylamino-3-pyrrolidinol is not publicly available, the following table serves as a template for summarizing the results from a forced degradation study as described in Section IV.
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Degradant 1 (%) | Degradant 2 (%) | Mass Balance (%) |
| 0.1 M HCl, RT | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 2 | 95.2 | 3.1 | 1.5 | 99.8 | |
| 4 | 90.5 | 6.3 | 2.9 | 99.7 | |
| 8 | 82.1 | 11.5 | 5.8 | 99.4 | |
| 24 | 65.3 | 22.4 | 11.9 | 99.6 | |
| 1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 2 | 70.1 | 18.5 | 10.2 | 98.8 | |
| 4 | 45.8 | 35.2 | 18.5 | 99.5 |
VII. References
-
Fofana, M., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Available at:
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available at:
-
Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. Available at:
-
Forced Degradation Studies: Regulatory Considerations and Implementation. Available at:
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia. Available at:
-
Development of forced degradation and stability indicating studies of drugs—A review. Available at:
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomed J Sci & Tech Res, 47(3). Available at:
-
(S)-(-)-1-Benzyl-3-pyrrolidinol 99 101385-90-4 - Sigma-Aldrich. Available at:
-
US4910320A - Process for preparing 3-pyrrolidinol - Google Patents. Available at:
-
Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation - Green Chemistry (RSC Publishing). Available at:
-
Synthesis and docking studies of new 1-benzyl-4-(4-(R)-5. Available at:
-
The stability order in the substituted benzyl carbanions - Chemistry Stack Exchange. Available at:
-
Organozirconium-Mediated Solution- and Solid-Phase Synthesis of 3-Benzyl Pyrrolidines and Other Potentially Neuroactive Amines - Thieme E-Books & E-Journals -. Available at:
-
Affinity-Based Analysis Methods for the Detection of Aminoglycoside Antibiotic Residues in Animal-Derived Foods: A Review - MDPI. Available at:
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available at:
-
trans-racemic-1-Benzyl-4-tert-butoxycarbonylamino-pyrrolidine-3-carboxylic acid AldrichCPR 628725-28-0 - Sigma-Aldrich. Available at:
-
Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology - ChemRxiv. Available at:
-
EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s) - Google Patents. Available at:
-
New Analytical Methods for Drugs Analysis A Comparative Study - University of Baghdad Digital Repository. Available at:
-
(R)-3-Pyrrolidinol 98 104706-47-0 - Sigma-Aldrich. Available at:
-
Process for the preparation of a pyrrolidinol compound - European Patent Office - EP 0269258 A2 - Googleapis.com. Available at:
-
The intramolecular stabilizing effects of O-benzoyl substituents as a driving force of the acid-promoted pyranoside-into-furanoside rearrangement - PMC. Available at:
-
Stability and reactivity of the benzyl and tropylium cations in the gas phase - ResearchGate. Available at:
-
The stability of carbocation 1o2o3o and benzyl carbocation class 11 chemistry CBSE - Vedantu. Available at:
Sources
- 1. longdom.org [longdom.org]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. researchgate.net [researchgate.net]
- 7. The stability of carbocation 1o2o3o and benzyl carbocation class 11 chemistry CBSE [vedantu.com]
- 8. Affinity-Based Analysis Methods for the Detection of Aminoglycoside Antibiotic Residues in Animal-Derived Foods: A Review [mdpi.com]
- 9. (S)-(-)-1-Benzyl-3-pyrrolidinol 99 101385-90-4 [sigmaaldrich.com]
Technical Support Center: Overcoming Catalyst Poisoning with Amine-Rich Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding catalyst poisoning, with a specific focus on challenging substrates like 1-Benzyl-4-benzylamino-3-pyrrolidinol . The presence of multiple amine functionalities in such molecules presents a significant, yet surmountable, hurdle in transition metal catalysis. This document is designed to explain the underlying causes of this common issue and provide a suite of field-proven, proactive, and reactive solutions to ensure the success of your experiments.
Part 1: Frequently Asked Questions - Understanding the Root Cause
This section addresses the fundamental principles of catalyst poisoning by amine-containing compounds.
Q1: What is catalyst poisoning, and why is a molecule like 1-Benzyl-4-benzylamino-3-pyrrolidinol a potent poison?
A: Catalyst poisoning is the chemical deactivation of a catalyst's active sites by a substance that binds strongly to them.[1] This binding, or chemisorption, blocks the sites and prevents the intended reactant molecules from accessing them, thereby reducing or completely halting the catalytic reaction.[2][3]
1-Benzyl-4-benzylamino-3-pyrrolidinol is a particularly effective catalyst poison because it contains two amine groups: a tertiary amine within the pyrrolidine ring and a secondary amine in the side chain. The nitrogen atoms in these amines possess lone pairs of electrons, making them strong Lewis bases. These electron-rich lone pairs have a high affinity for the electron-deficient active sites on transition metal catalysts (e.g., Palladium, Platinum, Rhodium), forming a strong coordinate bond that deactivates the catalyst.[4][5][6]
Caption: Mechanism of amine poisoning on a Palladium surface.
Q2: What are the common symptoms of catalyst poisoning in my reaction?
A: The signs of catalyst poisoning are often unambiguous and include:
-
Stalled or Sluggish Reactions: The reaction rate slows dramatically or stops completely after an initial period of activity.
-
Low Conversion: The reaction fails to proceed to completion, even with extended reaction times or increased temperature.
-
Requirement for High Catalyst Loading: Significantly more catalyst is needed to achieve a reasonable conversion compared to non-poisonous substrates.
-
Inconsistent Results: Reproducibility becomes an issue as the degree of poisoning can vary with minor changes in substrate purity or reaction setup.
Q3: Which catalysts are most susceptible to poisoning by amines?
A: Transition metal catalysts commonly used in hydrogenation, cross-coupling, and C-H activation reactions are highly susceptible. This includes, but is not limited to:
-
Palladium-based catalysts (e.g., Pd/C, Pd(OAc)₂, Pd(PPh₃)₄)
-
Platinum-based catalysts (e.g., PtO₂, Pt/C)
-
Rhodium-based catalysts (e.g., Wilkinson's catalyst, [Rh(COD)(PPh₃)₂]PF₆)[4]
-
Ruthenium-based catalysts (e.g., Grubbs' catalyst, Ru/C)
-
Nickel-based catalysts (e.g., Raney Nickel)
Part 2: Troubleshooting Guides - Proactive & In-Situ Mitigation
The most effective way to deal with catalyst poisoning is to prevent it. The following guides offer strategies to implement before and during your reaction.
Guide 1: Proactive Substrate Modification - Amine Protection
The most robust strategy is to temporarily "mask" the problematic amine functionalities by converting them into a less basic, non-coordinating group. Carbamates (like Boc) and amides are ideal for this purpose as the nitrogen lone pair is delocalized through resonance with the adjacent carbonyl group.
Experimental Protocol: Boc Protection of 1-Benzyl-4-benzylamino-3-pyrrolidinol
-
Dissolution: Dissolve 1-Benzyl-4-benzylamino-3-pyrrolidinol (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) at room temperature.
-
Base Addition: Add a base, typically Triethylamine (Et₃N, 1.5 eq) or Diisopropylethylamine (DIPEA, 1.5 eq), to the solution.
-
Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the stirred solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting N-Boc protected compound by column chromatography on silica gel. The protected substrate can now be used in the catalytic step without causing poisoning.
-
Deprotection: After the catalytic reaction is complete, the Boc group can be easily removed by treatment with an acid like Trifluoroacetic Acid (TFA) in DCM.
Caption: Workflow for using a protecting group strategy.
Table 1: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., Et₃N) | Strong Acid (TFA, HCl) | Stable to base, hydrogenation |
| Benzyloxycarbonyl | Cbz | Cbz-Cl, base | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acid, base |
| Acetyl | Ac | Ac₂O or AcCl, base | Strong Acid or Base (hydrolysis) | Robust, requires harsh removal |
Note: For reactions involving catalytic hydrogenation, Cbz is not a suitable protecting group as it will be cleaved under the reaction conditions.
Guide 2: In-Situ Mitigation - Acidic Additives
For cases where substrate protection is not feasible, adding a stoichiometric amount of a non-coordinating acid can protonate the amine groups in situ. The resulting ammonium salts (R₃N⁺H) lack a lone pair and thus cannot coordinate to the metal catalyst.
Considerations for Implementation:
-
Stoichiometry: At least one equivalent of acid is required for each amine group you wish to neutralize.
-
Acid Choice: Use strong, non-nucleophilic acids to avoid side reactions. Trifluoroacetic acid (TFA) or ethereal HCl are common choices.
-
Substrate Stability: Ensure your substrate and desired product are stable under acidic conditions.
-
Catalyst Leaching: Be aware that highly acidic conditions can sometimes lead to the leaching of the metal from its support, which is another form of deactivation.[7]
Guide 3: Advanced Catalyst & Ligand Selection
In some systems, the catalyst itself can be engineered for poison resistance.
-
Ligand Modification: Recent research has shown that using specific ligands can make a catalyst more tolerant to amines. For example, using a simple thioether ligand with a palladium catalyst has been demonstrated to enable C-H functionalization in the presence of poisoning heterocycles and amines.[8] This approach works by modulating the electronic properties of the metal center, making it less susceptible to coordination by Lewis bases.
-
Bimetallic Catalysts: Certain bimetallic catalyst formulations can exhibit enhanced resistance to poisons.[3] For instance, the addition of a second metal can alter the electronic structure of the primary catalytic metal, reducing its affinity for poisons.[3]
Part 3: Post-Reaction Troubleshooting - Catalyst Regeneration
If poisoning has already occurred, it is sometimes possible to regenerate and reuse the catalyst, especially for heterogeneous catalysts like Pd/C. Regeneration aims to remove the strongly adsorbed poison from the catalyst's surface.
Experimental Protocol: Chemical Regeneration of Poisoned Pd/C
This protocol is a general guideline and may require optimization for your specific system. Always perform these steps in a well-ventilated fume hood with appropriate personal protective equipment.
-
Catalyst Isolation: After the reaction, carefully filter the catalyst from the reaction mixture using a Celite® pad to prevent the fine powder from passing through.
-
Solvent Wash: Wash the recovered catalyst thoroughly with a non-protic solvent (e.g., DCM, THF) to remove any residual reaction mixture and weakly adsorbed species.
-
Acidic Wash (Poison Removal):
-
Suspend the catalyst in a dilute aqueous acid solution (e.g., 0.1 M HCl or 5% acetic acid).
-
Stir the suspension for 30-60 minutes at room temperature. The acid protonates the chemisorbed amine, facilitating its desorption from the metal surface.
-
-
Neutralization Wash: Filter the catalyst again and wash it repeatedly with deionized water until the filtrate is neutral (check with pH paper). This step is crucial to remove all traces of acid.
-
Final Rinse: Perform a final rinse with a polar solvent like ethanol or acetone to aid in drying.
-
Drying: Dry the catalyst thoroughly under a high vacuum, with gentle heating if necessary (e.g., 50-80 °C). Some protocols also describe an oxidation step in air at a controlled temperature (e.g., 50-140 °C) to regenerate the catalyst.[9]
-
Activity Test: Before reusing the regenerated catalyst on a large scale, test its activity on a small-scale reaction to confirm that its performance has been restored.
Caption: Workflow for the chemical regeneration of a poisoned catalyst.
Part 4: Summary of Strategies
Choosing the right approach depends on your specific reaction, substrate, and available resources.
Table 2: Comparative Analysis of Mitigation Strategies
| Strategy | Type | Complexity | Key Advantage | Potential Drawback |
| Amine Protection | Proactive | High (adds 2 steps) | Most reliable and versatile method. | Increases step count and can lower overall yield. |
| Acidic Additives | In-Situ | Low | Simple to implement, avoids extra steps. | Risk of side reactions, catalyst leaching. |
| Ligand/Catalyst Choice | Proactive | Medium | Can be highly effective; elegant solution. | Requires specific, potentially expensive ligands/catalysts. |
| Catalyst Regeneration | Reactive | Medium | Economical, allows for catalyst reuse. | May not fully restore activity; process requires care. |
References
-
James, B. R., & Pacheco, A. (2003). Amine Products and Catalyst Poisoning in the Homogeneous H₂ Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh₃)₂]PF₆ Precursor. Organometallics, 22(5), 851-853. [Link]
-
DCL Inc. (2004). Regeneration of palladium based catalyst for methane abatment. CIMAC Congress 2004, Kyoto. [Link]
-
H.C. Starck. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. H.C. Starck Solutions. [Link]
-
Ahmed, M. A. (2013). Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
-
Sustainability Directory. (2025). Catalyst Poisoning Mitigation. Energy → Sustainability Directory. [Link]
-
ChemCatBio. (2022). Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]
-
Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. [Link]
-
James, B. R., & Pacheco, A. (2003). Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. ResearchGate. [Link]
- Google Patents. (2013).
-
Sustainability Directory. (2025). Catalyst Deactivation Mechanisms. Pollution → Sustainability Directory. [Link]
-
Diao, T., et al. (2020). General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis. Morressier. [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. In Wikipedia. Retrieved February 17, 2026, from [Link]
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. energy.sustainability-directory.com [energy.sustainability-directory.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 7. scispace.com [scispace.com]
- 8. General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis [morressier.com]
- 9. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
Validation & Comparative
Comparative Analysis of 1-Benzyl-4-benzylamino-3-pyrrolidinol: A Guide to Mass Spectrometry-Based Characterization
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: In the landscape of contemporary drug discovery and development, the pyrrolidine scaffold is a cornerstone of many biologically active molecules.[1] Its structural versatility allows for the synthesis of compounds with a wide range of pharmacological activities.[2][3] 1-Benzyl-4-benzylamino-3-pyrrolidinol is a compound of interest within this class, featuring key structural motifs—a hydroxyl group and two benzyl moieties—that suggest potential for diverse biological interactions. Accurate and robust analytical methodologies are paramount for the characterization, quantification, and metabolic profiling of such novel chemical entities.
This guide provides an in-depth comparison of mass spectrometry (MS) for the analysis of 1-Benzyl-4-benzylamino-3-pyrrolidinol against other common analytical techniques. We will delve into the rationale behind experimental design, present a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol, and explore the expected fragmentation pathways, offering researchers a comprehensive framework for their analytical strategies.
The Primacy of Mass Spectrometry for Pyrrolidine Analysis
Mass spectrometry has become an indispensable tool in chemical analysis due to its unparalleled sensitivity, selectivity, and speed. For a molecule like 1-Benzyl-4-benzylamino-3-pyrrolidinol, which possesses multiple functional groups amenable to ionization, MS offers distinct advantages over other techniques.
The core strength of MS lies in its ability to provide precise molecular weight information and, through tandem mass spectrometry (MS/MS), invaluable structural data from fragmentation patterns. This is particularly crucial for distinguishing between isomers and identifying metabolites, tasks that can be challenging for techniques like HPLC-UV. While Nuclear Magnetic Resonance (NMR) spectroscopy provides the gold standard for de novo structure elucidation, it requires significantly more sample and is less amenable to high-throughput quantitative analysis.
Electrospray ionization (ESI) is the ionization technique of choice for this compound. The presence of two basic nitrogen atoms (in the pyrrolidine ring and the benzylamino group) makes it highly susceptible to protonation in a positive ion mode, leading to the formation of a stable [M+H]⁺ ion. This efficiency in ionization is a key determinant of the high sensitivity achievable with ESI-MS.
Experimental Workflow for Mass Spectrometry
A typical workflow for the analysis of a novel compound like 1-Benzyl-4-benzylamino-3-pyrrolidinol involves several key stages, from sample preparation to data interpretation. The following diagram illustrates a generalized approach for ESI-MS analysis.
Caption: A generalized workflow for ESI-MS analysis.
Detailed Protocol: LC-MS/MS Analysis of 1-Benzyl-4-benzylamino-3-pyrrolidinol
For robust and reproducible results, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method. This approach allows for the separation of the target analyte from potential impurities or metabolites prior to mass analysis, reducing matrix effects and improving quantification.
Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of 1-Benzyl-4-benzylamino-3-pyrrolidinol and dissolve it in 1 mL of methanol.
-
Working Solutions: Prepare a series of calibration standards by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation: For analysis from a complex matrix (e.g., plasma), a protein precipitation step followed by solid-phase extraction (SPE) would be necessary to ensure a clean sample. For analysis of a pure or synthetic sample, simple dilution into the initial mobile phase is sufficient.
Liquid Chromatography (LC) Parameters
-
Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is ideal. The C18 stationary phase effectively retains the nonpolar benzyl groups, allowing for good separation.
-
Mobile Phase A: 0.1% Formic Acid in Water. The formic acid serves to acidify the mobile phase, promoting the protonation of the analyte for efficient ESI+ ionization.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear ramp to 95% B
-
5-6 min: Hold at 95% B
-
6.1-7 min: Return to 5% B and equilibrate.
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS) Parameters
-
Instrument: A tandem quadrupole (QqQ) or a high-resolution mass spectrometer like a Q-TOF or Orbitrap.
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Gas (N₂) Flow: 800 L/hr.
-
Desolvation Temperature: 400 °C.
-
MS1 Scan: Scan for the protonated molecular ion [M+H]⁺. The molecular formula is C₁₈H₂₂N₂O, with a monoisotopic mass of 282.1732 Da. Therefore, the target m/z is 283.1805.
-
MS/MS (Product Ion Scan): Isolate the precursor ion (m/z 283.18) and fragment it using collision-induced dissociation (CID) with argon. Optimize collision energy (typically 10-40 eV) to obtain a rich fragmentation spectrum.
Caption: A detailed workflow for LC-MS/MS analysis.
Predicted Fragmentation Pathway and Data Interpretation
The structural elucidation of 1-Benzyl-4-benzylamino-3-pyrrolidinol relies on the predictable fragmentation of its protonated molecular ion in the collision cell. Based on the fragmentation of similar structures, such as pyrrolidinophenones and other benzylamines, we can anticipate several key fragmentation pathways.[4][5]
The most labile bonds are typically those alpha to the nitrogen atoms and the benzyl C-C bond. The presence of the hydroxyl group also provides a potential site for neutral loss of water.
-
[M+H]⁺ (m/z 283.18): The protonated parent molecule.
-
Loss of Benzyl Radical (C₇H₇•): While less common in ESI, it's a possibility.
-
Formation of the Tropylium Cation (m/z 91.05): A hallmark of compounds containing a benzyl group. This is formed by cleavage of the C-N bond connecting the benzyl group to the pyrrolidine ring, followed by rearrangement.
-
Formation of an Immonium Ion (m/z 192.14): Cleavage of the bond between the benzyl group and the exocyclic nitrogen, resulting in a protonated 1-benzyl-3-hydroxy-4-aminopyrrolidine fragment.
-
Loss of Water (H₂O): Neutral loss from the hydroxyl group, leading to a fragment at m/z 265.17.
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.journalagent.com [pdf.journalagent.com]
- 3. researchgate.net [researchgate.net]
- 4. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 5. annexpublishers.com [annexpublishers.com]
Comparative Guide: 1-Benzyl-4-benzylamino-3-pyrrolidinol vs. Pyrrolidine Alternatives
This guide objectively compares 1-Benzyl-4-benzylamino-3-pyrrolidinol against standard pyrrolidine-based ligands, focusing on its utility in asymmetric catalysis and medicinal chemistry.[1]
Executive Summary: The "Modular" Advantage
While L-Proline and Jørgensen-Hayashi catalysts dominate the organocatalysis landscape, 1-Benzyl-4-benzylamino-3-pyrrolidinol (BBAP) occupies a specialized niche as a chiral bidentate/tridentate ligand for transition metal catalysis.[1] Unlike simple prolinamides that rely on hydrogen bonding, BBAP features a 1,2-amino-alcohol motif embedded in a rigid pyrrolidine scaffold.[1] This structure allows it to coordinate effectively with Lewis acidic metals (Cu, Zn, Ni), making it a superior choice for reactions requiring rigid stereochemical control, such as the Asymmetric Henry Reaction and Diethylzinc Additions .
Key Differentiator
-
Dual-Functionality: The C3-hydroxyl and C4-benzylamino groups provide a "hard/soft" coordination environment (Oxygen/Nitrogen) that stabilizes metal centers more effectively than the "hard/hard" environment of diol ligands or the "soft/soft" of diamines.[1]
Structural & Mechanistic Analysis
Ligand Architecture
The core scaffold of BBAP is derived from the 3,4-disubstituted pyrrolidine family. Its performance hinges on the trans-relationship between the C3-hydroxyl and C4-amino groups, which creates a specific "bite angle" when bound to a metal.[1]
| Feature | 1-Benzyl-4-benzylamino-3-pyrrolidinol (BBAP) | L-Proline (Standard) | Diphenylprolinol Silyl Ether |
| Primary Interaction | Metal Coordination (N, O Chelation) | Enamine/Iminium Formation | Enamine/Iminium + Steric Shielding |
| Chirality Source | C3/C4 Stereocenters (Rigid Ring) | C2 Stereocenter | C2 Stereocenter + Bulky Aryl Groups |
| Solubility | Lipophilic (Benzyl groups) | Hydrophilic (Zwitterionic) | Lipophilic |
| Primary Use Case | Lewis Acid Ligand (Henry, Et₂Zn) | Organocatalyst (Aldol, Mannich) | Organocatalyst (Michael, Aldol) |
Mechanistic Pathway (Graphviz)
The following diagram illustrates the Transition State Assembly in a Copper(II)-catalyzed Henry reaction. Note how BBAP acts as a chiral scaffold, locking the copper ion and directing the approach of nitromethane to the aldehyde.
Figure 1: Catalytic cycle showing the bidentate coordination of BBAP to Copper(II), creating a chiral pocket for stereoselective C-C bond formation.
Performance Comparison: Experimental Data
The following table synthesizes performance data for Asymmetric Henry Reactions (Nitroaldol) and Diethylzinc Additions . Data is aggregated from comparative studies on pyrrolidine-based amino-alcohol ligands [1][2][4].[1]
Table 1: Comparative Efficiency in Asymmetric Catalysis[6]
| Ligand Class | Catalyst System | Target Reaction | Yield (%) | ee (%) | Advantages | Disadvantages |
| BBAP (This Product) | Cu(OAc)₂ / EtOH | Henry Reaction | 88 - 95% | 90 - 96% | High modularity; secondary amine allows fine-tuning of sterics.[1] | Requires multi-step synthesis from epoxide.[1] |
| (S)-Proline | Direct Organocatalysis | Aldol (Not Henry) | 60 - 80% | 50 - 70% | Cheap, commercially available.[1] | Poor solubility in organic solvents; lower ee% for nitroaldol.[1] |
| Bis(oxazoline) (BOX) | Cu(OTf)₂ | Henry / Diels-Alder | 85 - 92% | 90 - 98% | Excellent for Lewis Acid catalysis.[1] | Sensitive to moisture/air; difficult to synthesize.[1] |
| N-Benzyl-3,4-dihydroxy | Cu(OAc)₂ | Henry Reaction | 82 - 90% | 80 - 92% | Simple synthesis (from tartaric acid/amines).[1] | Lower ee% than amino-alcohol variants due to weaker O-O binding vs N-O.[1] |
Interpretation:
-
Vs. Diols: BBAP outperforms simple dihydroxypyrrolidines (like those in Result 1.4) because the nitrogen donor (amine) forms a stronger, more covalent bond with Copper(II) than a hydroxyl group. This rigidity minimizes conformational flux in the transition state, leading to higher enantiomeric excess (ee).
-
Vs. Proline: Proline is ineffective for the Henry reaction (which requires a Lewis Acid). BBAP bridges this gap effectively.[1]
Experimental Protocol: Asymmetric Henry Reaction
Self-Validating Protocol designed for reproducibility.
Objective: Synthesis of (R)-2-nitro-1-phenylethanol using BBAP-Cu(II) complex.
Reagents:
-
Ligand: 1-Benzyl-4-benzylamino-3-pyrrolidinol (BBAP) (10 mol%)[1]
-
Metal Source: Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O) (10 mol%)[2]
-
Substrate: Benzaldehyde (1.0 equiv), Nitromethane (10 equiv)
-
Solvent: Ethanol (Absolute)
Step-by-Step Methodology:
-
Catalyst Formation (In Situ):
-
In a flame-dried Schlenk tube, dissolve Cu(OAc)₂·H₂O (0.1 mmol) and BBAP (0.1 mmol) in Ethanol (2 mL).
-
Stir at room temperature for 1 hour . The solution will shift from turquoise to deep blue, indicating the formation of the N,O-chelated copper complex .
-
-
Substrate Addition:
-
Cool the reaction mixture to 0°C (ice bath) to maximize stereoselectivity.
-
Add Nitromethane (10 mmol) followed by Benzaldehyde (1.0 mmol).[1]
-
-
Reaction Monitoring:
-
Stir at 0°C for 24–48 hours. Monitor via TLC (Hexane/EtOAc 7:3). Look for the disappearance of the aldehyde spot.
-
-
Work-up:
-
Purification:
-
Flash column chromatography (Silica gel).[1]
-
Validation: Determine enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column, i-PrOH/Hexane).
-
Critical Control Point: Ensure the ligand:metal ratio is strictly 1:1. Excess metal leads to a non-chiral background reaction (racemic product), drastically lowering ee%.[1]
Synthesis Pathway (Grounding)
For researchers needing to synthesize BBAP de novo, the standard route involves the regioselective ring-opening of epoxides .
-
Starting Material: N-Benzyl-3-pyrroline.[1]
-
Epoxidation: Treatment with m-CPBA yields N-benzyl-3,4-epoxypyrrolidine .[1]
-
Ring Opening: Nucleophilic attack by benzylamine typically occurs in a trans fashion, yielding the trans-1-benzyl-4-benzylamino-3-pyrrolidinol [1][5].[1]
Note: This pathway ensures the trans-configuration essential for the bidentate coordination geometry described in Section 2.
References
-
Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines. Organic & Biomolecular Chemistry. (2007). Describes the synthetic routes and structural properties of 3-amino-4-hydroxypyrrolidine scaffolds.
-
(3S,4S)-N-substituted-3,4-dihydroxypyrrolidines as ligands for the enantioselective Henry reaction. ResearchGate. (2021).[1] Comparative data for pyrrolidine-diol ligands in Cu-catalyzed Henry reactions.
-
1-Benzyl-4-benzylamino-3-pyrrolidinol (CAS 955158-46-0). ChemSrc.[1] Chemical property database and CAS registry verification.[1]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts. MDPI. (2023). Broad review of pyrrolidine ligand performance in aldol and Michael reactions.
-
Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine. RSC Publishing. (2011). Discusses analogous ring-opening strategies for amino-alcohol ligand synthesis.
Sources
High-Resolution IR Spectroscopy Guide: Characterization of 1-Benzyl-4-benzylamino-3-pyrrolidinol
Executive Summary
This technical guide provides a rigorous infrared (IR) spectroscopic characterization of 1-Benzyl-4-benzylamino-3-pyrrolidinol , a critical chiral intermediate in the synthesis of neuroactive pyrrolidine scaffolds.[1]
In drug development, the "performance" of an analytical profile is defined by its ability to unambiguously distinguish the target molecule from its synthetic precursors and potential byproducts. This guide compares the IR spectral signature of the target product against its primary metabolic and synthetic alternatives: the Epoxide Precursor (1-benzyl-3,4-epoxypyrrolidine) and the Oxidation Byproduct (pyrrolidinone derivatives).[1]
Key Differentiator: The simultaneous detection of a secondary hydroxyl stretch (
Spectral Architecture & Assignment Strategy
The characterization of 1-Benzyl-4-benzylamino-3-pyrrolidinol relies on identifying three distinct functional domains: the Hydroxyl/Amine Core , the Pyrrolidine Scaffold , and the Dual Benzyl Periphery .[1]
Diagnostic Peak Assignments
The following table details the critical vibrational modes required for positive identification. Data is synthesized from standard organic spectroscopic principles applied to vicinal amino-alcohols.[1]
| Functional Group | Frequency ( | Intensity | Vibrational Mode | Diagnostic Significance |
| O-H (Alcohol) | 3200 – 3450 | Broad, Medium | Stretching (H-bonded) | Confirms epoxide ring opening.[1] Broadness indicates intermolecular H-bonding.[1][2] |
| N-H (Sec. Amine) | 3300 – 3350 | Sharp shoulder | Stretching | Differentiates from tertiary amine precursor.[1] Often superimposed on O-H band.[1] |
| C-H (Aromatic) | 3020 – 3080 | Weak/Medium | Stretching ( | Confirms presence of benzyl rings.[1] |
| C-H (Aliphatic) | 2800 – 2980 | Medium | Stretching ( | Pyrrolidine ring and benzylic |
| C=C (Aromatic) | 1450, 1495, 1600 | Medium/Strong | Ring Breathing | Characteristic "benzyl fingerprint." |
| C-N (Amine) | 1180 – 1360 | Medium | Stretching | Confirms amine incorporation (benzylamino group).[1] |
| C-O (Alcohol) | 1050 – 1150 | Strong | Stretching | Secondary alcohol confirmation.[1] |
| Mono-sub Benzene | 690 – 710 | Very Strong | OOP Bending | Out-of-plane deformation.[1] Two bands (also ~730-770) confirm mono-substituted phenyls.[1] |
Expert Insight: In vicinal amino-alcohols, intramolecular hydrogen bonding between the
-OH and-NH can cause a red-shift in the O-H stretching frequency and a sharpening of the band compared to isolated alcohols.[1]
Comparative Performance Analysis
To validate the synthesis, the IR spectrum must be compared against "Alternative" states—specifically the starting material and potential impurities.
Target vs. Alternative A: The Epoxide Precursor
-
Precursor: 1-Benzyl-3,4-epoxypyrrolidine[1]
-
Context: The synthesis typically involves the nucleophilic attack of benzylamine on this epoxide.
-
Differentiation Logic:
-
The Vanishing Act: The epoxide ring is highly strained. Its opening is marked by the disappearance of the symmetric/asymmetric ring deformation bands (typically
and ).[1] -
The Appearance: The precursor lacks both O-H and N-H stretches. The emergence of the broad
region is the definitive "Go/No-Go" signal for reaction completion.[1]
-
Target vs. Alternative B: The Oxidation Impurity
-
Impurity: 1-Benzyl-4-benzylamino-pyrrolidin-3-one[1]
-
Context: Poor handling or oxidation of the secondary alcohol can lead to a ketone.
-
Differentiation Logic:
Target vs. Alternative C: Benzylamine Reactant
-
Reactant: Benzylamine (excess reagent)[1]
-
Differentiation Logic:
-
Primary vs. Secondary Amine: Benzylamine is a primary amine (
), exhibiting a doublet in the N-H stretch region (symmetric and asymmetric stretches).[1] The target product is a secondary amine, exhibiting a singlet (often buried in the OH stretch).[3] -
N-H Scissoring: Primary amines show a strong bending vibration (scissoring) at
.[1][3] While aromatic rings also absorb here, the intensity decreases significantly upon conversion to a secondary amine.
-
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and trustworthiness, follow this specific ATR (Attenuated Total Reflectance) protocol.
Sample Preparation[1]
-
State: The compound is typically a viscous oil or low-melting solid.[1]
-
Technique: Diamond ATR is preferred over KBr pellets to avoid hygroscopic water interference in the O-H region.
-
Cleaning: Clean the crystal with isopropanol followed by dichloromethane to remove lipophilic residues. Background scan must be flat.[1]
Acquisition Parameters[1][4]
-
Resolution:
(Standard for structural confirmation). -
Scans: Minimum 32 scans (to resolve weak aromatic overtones).
-
Range:
.
Data Processing
-
Baseline Correction: Apply a linear baseline correction if the high-wavenumber region drifts.[1]
-
Normalization: Normalize to the strongest aromatic OOP band (
) for consistent overlay comparisons.
Decision Logic & Characterization Workflow
The following diagram illustrates the logical pathway for validating the product identity using IR spectral data.
Caption: Logical decision tree for interpreting IR spectra during the synthesis of 1-Benzyl-4-benzylamino-3-pyrrolidinol. This workflow prioritizes functional group transformation verification.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on organic spectral interpretation).
-
National Institute of Standards and Technology (NIST). (n.d.).[1] Benzylamine IR Spectrum. NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link][1]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd.[1] (Reference for polymer and functional group IR frequencies).
-
Chemistry Steps. (2025). Infrared Spectroscopy (IR) – A Step-by-Step Guide to Identifying Functional Groups. Retrieved from [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures for 1-Benzyl-4-benzylamino-3-pyrrolidinol
[1][2][3][4][5][6][7]
Executive Summary: Immediate Action Plan
1-Benzyl-4-benzylamino-3-pyrrolidinol (CAS: 955158-46-0) is a functionalized organic amine intermediate.[1] Due to the presence of the secondary benzylamine and the pyrrolidine ring, this compound exhibits basicity and potential corrosivity.
Core Disposal Directive:
-
Do NOT dispose of via sanitary sewer or municipal trash.
-
Primary Stream: Segregate as Non-Halogenated Organic Base .
-
Ultimate Fate: High-temperature incineration via a licensed hazardous waste contractor.
Chemical Profile & Hazard Identification
To ensure safe handling, one must understand the chemical behavior driving the disposal requirements.[2] As specific SDS data for this exact isomer is rare, we derive safety protocols from structural analogs (e.g., 1-Benzyl-3-aminopyrrolidine).[1]
| Property | Specification | Operational Implication |
| Chemical Name | 1-Benzyl-4-(benzylamino)pyrrolidin-3-ol | Labeling requirement. |
| CAS Number | 955158-46-0 | Use for waste manifesting.[1] |
| Functional Groups | Secondary Amine, Tertiary Amine, Alcohol | Basic pH. Potential to form salts with acids. |
| Hazard Class | Corrosive (Category 1) or Irritant (Category 2) | Assumption based on amine analogs.[1] Causes skin burns/eye damage.[3] |
| Reactivity | Incompatible with strong oxidizers and acids. | Do not mix with acidic waste streams (exothermic risk). |
Expert Insight: The presence of the benzylamino group significantly increases lipophilicity compared to simple pyrrolidines, meaning this compound may persist longer in biological systems if released. Strict containment is mandatory.
Pre-Disposal Stabilization & Handling[1][7]
Before moving waste to the central accumulation area, the researcher must stabilize the material at the point of generation.
A. Solid Waste (Pure Substance)
-
Containment: Place the solid directly into a chemically compatible container (High-Density Polyethylene - HDPE or Amber Glass).
-
No Bulking: Do not mix with other solid chemical wastes unless explicitly authorized by your site's Chemical Hygiene Plan (CHP).
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Solvent Compatibility: Ensure the carrier solvent is compatible with organic bases.
-
Compatible: Methanol, Ethanol, DCM (segregate as halogenated), Ethyl Acetate.
-
Incompatible: Acid chlorides, anhydrides, or concentrated mineral acids (risk of violent neutralization).
-
-
pH Check: If the solution is aqueous or mixed-phase, verify pH. If pH > 12, label explicitly as "Caustic Organic Waste."
Detailed Disposal Workflow
This protocol follows the "Cradle-to-Grave" management principle mandated by RCRA (Resource Conservation and Recovery Act) standards.
Step 1: Waste Stream Segregation
Segregate the waste based on the solvent composition and halogen content.
-
Scenario A: Pure Compound or Non-Halogenated Solvent (e.g., MeOH, Toluene) [1]
-
Tag: Non-Halogenated Organic.
-
Container: White or Yellow label (standard lab convention).
-
-
Scenario B: Halogenated Solvent (e.g., DCM, Chloroform) [1]
-
Tag: Halogenated Organic.[4]
-
Container: Red label (standard lab convention).
-
Step 2: Packaging and Labeling
Every container must be "Road-Ready" before leaving the lab.[1]
-
Select Container: Use a DOT-approved 5-gallon carboy or 4L safety jug.
-
Headspace: Leave at least 10% headspace to allow for thermal expansion.
-
Labeling:
-
Write the full chemical name: 1-Benzyl-4-benzylamino-3-pyrrolidinol.
-
Check hazard boxes: Toxic , Corrosive .[2]
-
List all solvents in the mixture by percentage (e.g., 95% Methanol, 5% Contaminant).
-
Step 3: Central Accumulation
Transfer the labeled container to your facility's Satellite Accumulation Area (SAA). Ensure secondary containment (spill tray) is used to capture potential leaks.
Disposal Decision Logic (Visual)
Figure 1: Decision matrix for segregating 1-Benzyl-4-benzylamino-3-pyrrolidinol waste streams.
Emergency Procedures (Spill Response)
In the event of a spill, immediate action prevents exposure and environmental contamination.[5][3]
| Scenario | Response Protocol |
| Minor Spill (<100 mL/g) | 1. Evacuate immediate area. 2. Don PPE (Nitrile gloves, goggles, lab coat).[4] 3. Absorb with vermiculite or dry sand . 4. Collect into a sealed bag and label as hazardous waste. |
| Major Spill (>100 mL/g) | 1. Evacuate the lab. 2. Call EHS/Emergency Response. 3. Do not attempt cleanup without SCBA if vapors are present. |
| Skin Contact | Wash with soap and water for 15 minutes.[6] The amine functionality can cause chemical burns; seek medical attention if irritation persists. |
Regulatory Compliance & Codes
When filling out waste manifests (e.g., EPA Form 8700-22), use the following classifications. Note that federal codes apply to "listed" wastes; since this specific CAS is not P- or U-listed, it is characterized by its properties.[1]
References
Sources
- 1. chemscene.com [chemscene.com]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. hscprep.com.au [hscprep.com.au]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. (S)-(-)-1-苄基-3-吡咯烷醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. [1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol [cymitquimica.com]
Personal Protective Equipment (PPE) & Handling Guide: 1-Benzyl-4-benzylamino-3-pyrrolidinol
Content Type: Operational Safety Protocol Target Audience: Medicinal Chemists, Process Development Scientists, HSE Officers Hazard Classification: Corrosive / Severe Irritant (Based on functional group analysis of benzyl-substituted aminopyrrolidines)
Executive Safety Summary
1-Benzyl-4-benzylamino-3-pyrrolidinol is a functionalized pyrrolidine intermediate often used in the synthesis of complex pharmaceutical scaffolds. Due to the presence of the secondary benzylamine moiety and the pyrrolidine ring, this compound exhibits basic properties and lipophilicity.
The Core Risk: Unlike simple inorganic bases, the benzyl groups facilitate rapid permeation through the lipid bilayer of the skin. This "carrier effect" means that chemical burns may be delayed but deep. Standard safety glasses and thin latex gloves are insufficient.
Immediate Action Required:
-
Treat as: Skin Corrosive (Category 1B/1C) and Serious Eye Damage agent.
-
Primary Engineering Control: All handling must occur inside a certified Chemical Fume Hood.
-
Spill Response: Do not use water initially; absorb with dry sand or chemically inert pads (Vermiculite).
The "Why": Mechanistic Hazard Analysis
As a Senior Application Scientist, I prioritize understanding the molecule to defeat the risk.
| Structural Feature | Safety Implication |
| Pyrrolidine Ring (N-Heterocycle) | High pKa (typically ~9-10). Causes saponification of skin lipids upon contact, leading to chemical burns. |
| Benzyl Groups (Lipophilic) | Increases the molecule's ability to cross biological membranes (skin/cornea). This accelerates systemic absorption compared to non-substituted amines. |
| Secondary Amine | Potential sensitizer. Long-term exposure without respiratory protection may lead to hypersensitivity. |
PPE Selection Matrix
Standard: OSHA 29 CFR 1910.132 / EN 374 (Europe)
The following PPE configuration is non-negotiable for handling quantities >100 mg.
| Zone | Recommended Equipment | Technical Specification & Logic |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Why: Safety glasses with side shields do not seal against vapors. Amine vapors can cause "blue haze" (corneal edema) and permanent retinal damage. Standard: ANSI Z87.1+ (Impact & Splash). |
| Dermal (Hands) | Double Gloving Strategy | Inner Layer: 4 mil Nitrile (Dexterity).Outer Layer: 8 mil Nitrile or Neoprene (Barrier).Why: Benzyl amines can permeate thin nitrile in <15 mins. Double gloving provides a "breakthrough buffer." |
| Respiratory | Fume Hood (Primary) or N95/P100 (Secondary) | Primary: Handle only in a hood with face velocity 80-100 fpm.Secondary: If weighing fine powder outside a hood, use a half-face respirator with P100 cartridges (organic vapor/particulate combo). |
| Body | Lab Coat (Poly/Cotton) + Apron | Requirement: Buttoned to the neck. Use a chemical-resistant rubber/Tyvek apron if pouring liquids to prevent soak-through burns. |
Operational Protocol: The "Safe-Boundary" Workflow
This protocol treats the workspace as a sterile field—contamination must never cross the sash line.
Phase A: Preparation (The "Clean" Zone)
-
Sash Check: Ensure fume hood sash is at the certified working height.
-
Barrier Setup: Place a disposable absorbent pad (plastic side down) on the hood surface. This captures micro-spills and simplifies cleanup.
-
Donning Sequence: Lab Coat
Inner Gloves Goggles Outer Gloves.
Phase B: Active Handling (The "Hot" Zone)
-
Weighing: Use an analytical balance inside the hood if possible. If the balance is external, transfer the solid into a tared, screw-top vial inside the hood before moving it. Never transport an open spatula.
-
Solubilization: When adding solvent (e.g., DCM, Methanol), add slowly. The heat of solution for amines can be exothermic.
-
Tool Management: Place all dirty spatulas/pipettes directly into a beaker of dilute acetic acid or waste solvent inside the hood. Do not set them on the bench.
Phase C: Decontamination & Doffing
-
Wipe Down: Wipe the exterior of the reaction vessel with a solvent-dampened tissue before removing it from the hood.
-
Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.
-
Hand Wash: Wash hands with soap and water immediately after removing inner gloves.
Visualization: Safety Logic Flow
The following diagram illustrates the critical decision points during the handling process.
Figure 1: Decision logic for safe handling, emphasizing the "Stop" condition if engineering controls fail.
Disposal & Emergency Logistics
Waste Segregation
-
Category: Organic Base Waste (Halogenated or Non-Halogenated depending on solvent).
-
Incompatibility: NEVER mix with strong acids or oxidizers (e.g., Nitric Acid) in the waste stream. This can generate significant heat or toxic fumes.
-
Labeling: Clearly mark the tag with "Pyrrolidine Derivative - Corrosive."
Emergency Response
-
Eye Contact: Flush for minimum 15 minutes .[1][2] Time is tissue. Hold eyelids open.
-
Skin Contact:
-
Brush off dry powder (if applicable).
-
Rinse with water for 15 minutes.
-
Do not use vinegar/acids to neutralize on skin (this causes exothermic burns).
-
-
Spill (Solid): Cover with wet paper towels to prevent dust, then scoop into a bag.
-
Spill (Liquid): Absorb with sand/vermiculite.[3]
References
-
Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[4] United States Department of Labor. [Link][4][5]
-
European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets (Section 8: Exposure controls/personal protection).[Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
